molecular formula C10H16O2 B10826149 Ascaridole CAS No. 1354425-86-7

Ascaridole

Número de catálogo: B10826149
Número CAS: 1354425-86-7
Peso molecular: 168.23 g/mol
Clave InChI: MGYMHQJELJYRQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ascaridole (CAS 512-85-6) is a naturally occurring bicyclic monoterpenoid distinguished by its unique endoperoxide bridge, a feature that defines its broad-spectrum biological activity and research value . This compound is a major constituent of essential oils from plants such as Dysphania ambrosioides (Mexican tea) and Peumus boldus (Boldo) . Its primary research applications leverage its potent antiparasitic properties, functioning as an anthelmintic agent and demonstrating significant activity against Plasmodium (malaria), Leishmania , and Trypanosoma species . The mechanism of action is primarily attributed to the activation of the peroxide bridge by intracellular iron or heme, generating reactive oxygen species (ROS) that induce oxidative stress, mitochondrial dysfunction, and ultimately, cell death in target pathogens . Beyond parasitology, this compound exhibits promising anticancer and antimicrobial effects in experimental models, making it a compound of interest for investigating novel therapeutic pathways . Researchers should note that this compound is unstable and can decompose explosively when heated above 130 °C or in contact with organic acids . It is toxic and high doses can cause significant adverse effects, including central nervous system depression and organ damage . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYMHQJELJYRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C=C1)(OO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

112.00 to 115.00 °C. @ 20.00 mm Hg
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

512-85-6
Record name Ascaridole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ASCARIDOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ASCARIDOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-epidioxy-2-p-menthene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

3.3 °C
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Ascaridole: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaridole, a bicyclic monoterpenoid with a unique peroxide bridge, has long been recognized for its potent biological activities, primarily as an anthelmintic agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and isolation, and its multifaceted biological effects. Detailed spectroscopic data, including NMR, IR, and mass spectrometry, are presented to facilitate its identification and characterization. Furthermore, this guide delves into the mechanistic underpinnings of its bioactivity, focusing on the iron-mediated generation of radical species and their downstream cellular consequences. Quantitative data on its cytotoxicity against various cell lines and its efficacy against pathogenic organisms are summarized to support its potential in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene. It is a colorless to pale yellow liquid with a pungent, unpleasant odor and is soluble in most organic solvents.[2] A key structural feature is the endoperoxide bridge, which is crucial for its biological activity and also contributes to its inherent instability, particularly when heated above 130 °C or treated with organic acids.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₂[3]
Molecular Weight 168.23 g/mol [3]
IUPAC Name 1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene[3]
CAS Number 512-85-6[3]
Appearance Colorless to pale yellow liquid[2]
Melting Point 3.3 °C[3]
Boiling Point 39-40 °C at 0.2 mmHg[2]
Density 1.010 g/cm³[2]
Solubility Soluble in most organic solvents[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals for its unique bicyclic structure.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Atom #¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
179.7---
2134.46.4d8.8
3133.96.4d8.8
479.7---
529.52.0m
627.71.5m
721.41.3s
832.11.9m
917.41.0d6.9
1017.21.0d6.9

Note: The assignments are based on available literature data and may require further 2D NMR analysis for unambiguous confirmation.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of strong hydroxyl or carbonyl absorption bands. Key absorptions include:

  • C-H stretching: Just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H.

  • C=C stretching: Around 1600-1680 cm⁻¹.

  • C-O stretching: In the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5][6]

  • O-O stretching (peroxide): This bond provides a weak absorption and can be difficult to identify definitively in the region of 830-890 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak at m/z 168 is often weak or absent due to the labile peroxide bond. Common fragments observed include:

  • m/z 41, 43, 69: These are common fragments in terpene mass spectra.[3] The fragmentation is initiated by the cleavage of the weak O-O bond, followed by rearrangements and further fragmentation of the carbon skeleton.[7][8]

Experimental Protocols

Synthesis of this compound via Photosensitized Oxidation of α-Terpinene

This protocol is based on the classical synthesis method.[9][10]

Materials:

  • α-Terpinene

  • Rose Bengal (or another suitable photosensitizer, e.g., methylene blue)

  • Ethanol (or another suitable solvent)

  • Oxygen source (e.g., air or pure oxygen)

  • Visible light source (e.g., LED lamp)

  • Reaction vessel (e.g., glass flask or photoreactor)

Procedure:

  • Dissolve α-terpinene and a catalytic amount of Rose Bengal in ethanol in the reaction vessel.

  • Continuously bubble air or oxygen through the solution while stirring.

  • Irradiate the mixture with a visible light source. The reaction is often exothermic and may require cooling to maintain a constant temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the α-terpinene is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

G cluster_start Starting Materials cluster_reaction Reaction Conditions alpha_terpinene α-Terpinene reaction_mixture Reaction Mixture alpha_terpinene->reaction_mixture oxygen Oxygen (O₂) oxygen->reaction_mixture photosensitizer Photosensitizer (e.g., Rose Bengal) photosensitizer->reaction_mixture light Visible Light light->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture This compound This compound reaction_mixture->this compound

A simplified workflow for the synthesis of this compound.
Isolation of this compound from Chenopodium ambrosioides

This protocol outlines a general procedure for the extraction and purification of this compound from its natural source.[1]

Materials:

  • Aerial parts of Chenopodium ambrosioides

  • Water

  • Steam distillation apparatus

  • Separating funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Subject the fresh or dried aerial parts of Chenopodium ambrosioides to steam distillation to obtain the essential oil.

  • Separate the oil from the aqueous distillate using a separating funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Perform column chromatography on the crude oil using silica gel. A gradient elution with a mixture of hexane and ethyl acetate can be employed to separate this compound from other components of the essential oil.

  • Collect the fractions and analyze them by TLC or GC-MS to identify the fractions containing pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including anthelmintic, antiprotozoal (against Leishmania and Plasmodium), and anticancer effects.[1][11][12] The cornerstone of its mechanism of action is the reductive cleavage of its endoperoxide bridge, a process predominantly mediated by intracellular ferrous iron (Fe²⁺).[13] This reaction generates highly reactive carbon-centered radicals.[13]

These radicals can then inflict cellular damage through various mechanisms:

  • Lipid Peroxidation: The radicals can initiate a chain reaction of lipid peroxidation in cellular membranes, leading to loss of membrane integrity and function.[13]

  • DNA Damage: this compound has been shown to induce oxidative DNA damage, particularly in cells deficient in nucleotide excision repair (NER) pathways.[14]

  • Redox Homeostasis Disruption: The generation of reactive oxygen species (ROS) and subsequent lipid peroxidation can deplete cellular thiols, disrupting the redox balance of the cell.[15]

  • Inhibition of Glycolysis: In Leishmania donovani, this compound has been shown to inhibit glycolysis, leading to ATP depletion.[15]

  • Apoptosis-like Cell Death: The culmination of these cellular insults can trigger an apoptotic-like cell death pathway.[2]

G This compound This compound Radicals Carbon-centered Radicals This compound->Radicals Reductive Cleavage Fe2 Fe²⁺ (intracellular) Fe2->Radicals Lipid_Peroxidation Lipid Peroxidation Radicals->Lipid_Peroxidation DNA_Damage Oxidative DNA Damage Radicals->DNA_Damage Redox_Imbalance Disruption of Redox Homeostasis Radicals->Redox_Imbalance Glycolysis_Inhibition Inhibition of Glycolysis Radicals->Glycolysis_Inhibition Cell_Death Apoptotic-like Cell Death Lipid_Peroxidation->Cell_Death DNA_Damage->Cell_Death Redox_Imbalance->Cell_Death Glycolysis_Inhibition->Cell_Death

Proposed mechanism of action for this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo models.

Table 3: In Vitro Cytotoxicity and Antiparasitic Activity of this compound

Organism/Cell LineAssayEndpointValue (µM)Reference(s)
Leishmania donovani (promastigotes)Cell ViabilityIC₅₀2.47 ± 0.18[2][15]
Leishmania donovani (amastigotes)Microscopy/ddPCRIC₅₀2.00 ± 0.34[2][15]
J774.A1 MacrophagesCytotoxicityCC₅₀41.47 ± 4.89[2][15]
Murine Peritoneal MacrophagesCytotoxicityCC₅₀37.58 ± 5.75[2][15]
Plasmodium falciparumGrowth InhibitionArrested Development0.05[11]
ERCC6-deficient cells (cancer)CytotoxicityIC₅₀0.15[14]
XPC-deficient cells (cancer)CytotoxicityIC₅₀0.18[14]
Normal counterpart cellsCytotoxicityIC₅₀>180[14]

Conclusion

This compound remains a molecule of significant interest due to its potent and diverse biological activities. Its unique endoperoxide structure is central to its mechanism of action, which involves iron-mediated radical formation and subsequent induction of cellular damage. This technical guide has summarized the key chemical, physical, and biological properties of this compound, providing a foundation for further research and development. The pronounced selective cytotoxicity against certain cancer cell lines and its efficacy against various parasites underscore its potential as a lead compound for novel therapeutic agents. Future research should focus on optimizing its synthesis, exploring its structure-activity relationships, and further elucidating its complex biological interactions to harness its full therapeutic potential while mitigating its inherent toxicity.

References

Ascaridole Biosynthesis in Chenopodium ambrosioides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ascaridole biosynthesis pathway in Chenopodium ambrosioides. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the biochemical reactions, enzymatic players, regulatory mechanisms, and experimental protocols relevant to the production of this unique monoterpene endoperoxide.

The this compound Biosynthesis Pathway

This compound, a potent anthelmintic compound, is a major constituent of the essential oil of Chenopodium ambrosioides, where it can comprise 60-80% of the oil from the fruit.[1] Its biosynthesis is a multi-step process that begins with the universal precursors of all terpenoids.

The pathway can be broadly divided into three key stages:

  • Formation of Geranyl Diphosphate (GPP): Like all monoterpenes, the biosynthesis of this compound originates from the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form the C10 precursor, geranyl diphosphate (GPP). This reaction is catalyzed by GPP synthase. IPP and DMAPP are themselves synthesized through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

  • Synthesis of α-Terpinene: The direct precursor to this compound is the monoterpene hydrocarbon, α-terpinene.[1] The formation of α-terpinene from GPP is a complex cyclization reaction catalyzed by a specific terpene synthase (TPS). While the dedicated α-terpinene synthase in Chenopodium ambrosioides has not yet been fully characterized, the proposed mechanism involves the ionization of GPP to a geranyl cation, which then isomerizes to a linalyl cation. This intermediate subsequently undergoes cyclization and a series of carbocation rearrangements, including a 1,2-hydride shift, to form the terpinen-4-yl cation. The final step is the deprotonation of this cation to yield α-terpinene.

  • Enzymatic Peroxidation of α-Terpinene: The final and defining step in this compound biosynthesis is the conversion of α-terpinene to this compound. This reaction is catalyzed by a soluble iodide peroxidase found in the fruit and leaves of C. ambrosioides.[1] This enzyme facilitates the endoperoxidation of the conjugated diene system of α-terpinene. The resulting this compound is produced in a racemic form.[1]

This compound Biosynthesis Pathway cluster_0 General Monoterpene Pathway cluster_1 α-Terpinene Synthesis cluster_2 This compound Synthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Linalyl_cation Linalyl Cation GPP->Linalyl_cation Isomerization Terpinen_4_yl_cation Terpinen-4-yl Cation Linalyl_cation->Terpinen_4_yl_cation Cyclization & Rearrangement alpha_Terpinene α-Terpinene Terpinen_4_yl_cation->alpha_Terpinene Deprotonation This compound This compound alpha_Terpinene->this compound Iodide Peroxidase + H₂O₂, I⁻

Figure 1: this compound Biosynthesis Pathway.

Key Enzymes in this compound Biosynthesis

α-Terpinene Synthase (Putative)

The enzyme responsible for the synthesis of α-terpinene in C. ambrosioides has not been definitively identified and characterized. However, based on studies of terpene synthases in other plants, it is predicted to be a monoterpene synthase belonging to the TPS-b clade. A genomic analysis of the related species Chenopodium quinoa has identified a family of 51 terpene synthase genes, suggesting a diverse enzymatic capacity for terpene production within the genus.

Iodide Peroxidase

The conversion of α-terpinene to this compound is catalyzed by a soluble iodide peroxidase.[1] This enzyme has been isolated from the fruit and leaves of C. ambrosioides.[1]

Enzyme Characteristics:

ParameterValue/DescriptionReference
Optimal pH 4.0[1]
Cofactors 2.5 mM H₂O₂, 1 mM NaI[1]
Inhibitors Cyanide, catalase, reducing agents[1]
Molecular Weight Multiple species observed, with a major component at 45,000 Da and another at 62,000 Da. A high-molecular-weight component (>1,000,000 Da) was also detected.[1]

Quantitative Data on this compound and α-Terpinene Content

The chemical composition of the essential oil of C. ambrosioides can vary significantly depending on the geographical origin, the part of the plant used for extraction, and the analytical method employed. This compound is known to be heat-sensitive, and its concentration can be underestimated by GC analysis due to thermal isomerization to isothis compound.[1][2]

Plant PartGeographical Originα-Terpinene (%)This compound (%)Other Major Components (%)Analytical MethodReference
FruitNot SpecifiedMajor component60-80-Not Specified[1]
Aerial PartsMadagascar9.741.8 (GC), 55.3 (GC/NMR)p-Cymene (16.2), Isothis compound (18.1)GC, GC-MS, 13C-NMR[1][2]
Aerial PartsBrazil63.13.9p-Cymene (26.4)GC, GC-MS[3]
Aerial PartsColombiaMajor componentMajor componentp-Cymene, trans-4-careneNot Specified[3]
Aerial PartsBrazil (Northeast)-17.1-Not Specified[3]
Aerial PartsBrazil (Central-West)-49.77-Not Specified[3]
Aerial PartsMorocco53.417.7p-Cymene (12.1), Carvacrol (7.3)GC-MS[4]
Aerial PartsIndia647p-Cymene (19)GC, GC-MS[5]
Aerial PartsChina5.1227.27 (Z-ascaridole)p-Cymene (19.05), Isothis compound (14.75)GC-MS[5]

Regulation of this compound Biosynthesis

The production of this compound is not static and can be influenced by external stimuli, suggesting a regulated biosynthetic pathway. Elicitors such as chitosan and salicylic acid, as well as light conditions, have been shown to affect the accumulation of this compound.[3] These elicitors are known to trigger plant defense responses, often mediated by signaling molecules like jasmonic acid (JA).

The proposed regulatory mechanism involves the perception of the elicitor signal at the cell surface, which initiates a signaling cascade that can involve changes in intracellular calcium levels and the production of reactive oxygen species (ROS). This cascade ultimately leads to the activation of transcription factors (e.g., MYC2, WRKYs) that upregulate the expression of genes encoding the enzymes of the this compound biosynthesis pathway, including the putative α-terpinene synthase and the iodide peroxidase.

Regulatory Signaling Pathway cluster_0 Elicitor Perception cluster_1 Intracellular Signaling Cascade cluster_2 Transcriptional Regulation cluster_3 This compound Biosynthesis Chitosan Chitosan Receptor Cell Surface Receptor Chitosan->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS Ca2 Ca²⁺ Influx Receptor->Ca2 JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis ROS->JA_Biosynthesis Ca2->JA_Biosynthesis TFs Transcription Factors (e.g., MYC2, WRKYs) JA_Biosynthesis->TFs Activation Gene_Expression Upregulation of Biosynthesis Genes TFs->Gene_Expression alpha_Terpinene_Synthase α-Terpinene Synthase Gene_Expression->alpha_Terpinene_Synthase Iodide_Peroxidase Iodide Peroxidase Gene_Expression->Iodide_Peroxidase Ascaridole_Production This compound Production alpha_Terpinene_Synthase->Ascaridole_Production Iodide_Peroxidase->Ascaridole_Production

Figure 2: Proposed Regulatory Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Partial Purification of Iodide Peroxidase

This protocol is a composite based on general methods for plant peroxidase purification.[6][7][8][9][10]

  • Plant Material: Use fresh or frozen fruit and leaves of C. ambrosioides.

  • Homogenization: Homogenize the plant material in a chilled mortar and pestle with a suitable extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0-7.0, containing polyvinylpyrrolidone to bind phenolic compounds).

  • Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant with gentle stirring at 4°C to a final saturation of 40-80%. Allow proteins to precipitate for at least 1 hour.

  • Protein Collection: Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the protein pellet in a minimal volume of the extraction buffer.

  • Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

  • Chromatography (Optional): For further purification, the dialyzed protein solution can be subjected to column chromatography, such as ion-exchange chromatography (e.g., DEAE-Sepharose) or size-exclusion chromatography.

Quantitative Iodide Peroxidase Activity Assay

This assay is adapted from the conditions described for this compound biosynthesis.[1][11]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM sodium acetate buffer (pH 4.0)

    • 2.5 mM H₂O₂

    • 1 mM NaI

    • 1-5 mM α-terpinene (dissolved in a minimal amount of a suitable solvent like ethanol or acetone)

  • Enzyme Addition: Add a known amount of the partially purified iodide peroxidase extract to initiate the reaction. The total reaction volume should be standardized (e.g., 1 mL).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., sodium thiosulfate) or by rapid extraction of the products. Extract the reaction mixture with an organic solvent such as ethyl acetate or hexane.

  • Analysis: Analyze the organic extract by GC-MS to quantify the amount of this compound produced.

  • Controls: Run appropriate controls, including a reaction without the enzyme extract and a reaction without α-terpinene.

GC-MS Analysis of this compound and α-Terpinene

This protocol is a general guideline for the analysis of monoterpenes, with considerations for the thermal lability of this compound.[1][2][12][13][14][15]

  • Gas Chromatograph (GC) System: A GC system equipped with a mass spectrometer (MS) detector.

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, DB-5), is suitable for terpene analysis.

  • Injection: Use a split or splitless injection mode. To minimize thermal degradation of this compound, a lower injector temperature (e.g., 200-220°C) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature program that provides good separation of monoterpenes should be used. An example program is:

    • Initial temperature: 50-60°C, hold for 1-2 minutes.

    • Ramp: Increase at 3-5°C/min to 150-180°C.

    • Ramp: Increase at a faster rate (e.g., 10-20°C/min) to a final temperature of 240-280°C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Scan range: m/z 40-350.

    • Identification: Compare mass spectra with a library (e.g., NIST, Wiley) and with authentic standards.

  • Quantification: Use an internal standard for accurate quantification. Due to the thermal lability of this compound, quantification may be more accurate when combined with 13C-NMR.[2]

Experimental Workflow

The following diagram illustrates a general workflow for the elucidation and characterization of the this compound biosynthesis pathway.

Experimental Workflow Plant_Material C. ambrosioides Plant Material (Fruit, Leaves) Essential_Oil_Extraction Essential Oil Extraction (Hydrodistillation) Plant_Material->Essential_Oil_Extraction Protein_Extraction Crude Protein Extraction Plant_Material->Protein_Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction GC_MS_Analysis GC-MS Analysis of Essential Oil Composition Essential_Oil_Extraction->GC_MS_Analysis Enzyme_Purification Iodide Peroxidase Purification (Ammonium Sulfate, Chromatography) Protein_Extraction->Enzyme_Purification Enzyme_Assay Enzyme Activity Assay (α-Terpinene as substrate) Enzyme_Purification->Enzyme_Assay Product_Identification Product Identification (GC-MS, NMR) Enzyme_Assay->Product_Identification Transcriptome_Sequencing Transcriptome Sequencing (RNA-Seq) RNA_Extraction->Transcriptome_Sequencing TPS_Identification Identification of Putative Terpene Synthase Genes Transcriptome_Sequencing->TPS_Identification Gene_Cloning Gene Cloning and Heterologous Expression TPS_Identification->Gene_Cloning Functional_Characterization Functional Characterization of Recombinant TPS Gene_Cloning->Functional_Characterization

Figure 3: General Experimental Workflow.

References

A Technical Guide to the Historical Use of Ascaridole in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the history, application, and mechanisms of ascaridole, the active anthelmintic compound derived from the plant Chenopodium ambrosioides (also known as Dysphania ambrosioides, epazote, or American wormseed). Its use represents a significant chapter in the history of pharmacognosy, bridging traditional ethnobotanical knowledge with early 20th-century pharmacology before the advent of modern synthetic anthelmintics.

Introduction: A Historical Perspective

Chenopodium ambrosioides has been a cornerstone of traditional medicine in North and South America for centuries, primarily employed by indigenous peoples to expel intestinal parasites.[1][2] The plant's potent vermifugal properties are attributed to its principal active constituent, this compound, a bicyclic monoterpenoid with a unique and reactive peroxide bridge.[3]

Identified and isolated in 1908 by Hüthig, this compound was the first natural organic peroxide to be discovered.[4] By the early 1900s, the distilled essential oil, known as Oil of Chenopodium, was adopted into Western medicine and became a primary treatment for infestations of roundworms (Ascaris lumbricoides) and hookworms.[2][5] However, the oil's narrow therapeutic window and severe toxicity led to its eventual decline in human medicine, though its use in livestock persists in some regions.[2][6] This guide examines the traditional and early pharmacological use, quantitative data, and the biochemical mechanism of this potent phytochemical.

Traditional Preparation and Administration

The primary method of preparation in traditional medicine involved creating infusions or decoctions from the leaves, roots, and inflorescences of the C. ambrosioides plant.[7][8] These preparations were consumed to treat a range of ailments, most notably intestinal worm infections.[7][9]

For pharmacological use in the early 20th century, the essential oil was obtained via steam distillation.[10] This "Oil of Chenopodium" contained a high concentration of this compound, typically ranging from 40% to 70%.[6][11]

Workflow for Traditional and Early Pharmacological Use

The following diagram illustrates the general workflow from plant to administration.

G cluster_traditional Traditional Preparation cluster_pharma Early Pharmacological Use plant C. ambrosioides Plant (Leaves, Inflorescences) harvest Harvesting plant->harvest prep Preparation of Infusion or Decoction harvest->prep steam Steam Distillation harvest->steam trad_admin Oral Administration prep->trad_admin pharma_admin Administration (e.g., on sugar, followed by purge) oil Oil of Chenopodium steam->oil assay This compound Content Assay (e.g., Nelson, 1920) oil->assay dosage Dosage Formulation assay->dosage dosage->pharma_admin

Caption: Workflow from plant to administration.

Quantitative Data: Dosages, Efficacy, and Toxicity

The use of this compound was marked by a critical balance between therapeutic efficacy and severe toxicity. Dosages were determined based on the this compound content in the oil, a practice standardized by an assay developed by Nelson in 1920.[4]

Historical Dosages and Administration Data
ParameterDescriptionSource(s)
Active Constituent This compound, comprising 40-70% of Oil of Chenopodium.[6][11]
Traditional Preparation Decoctions using up to 300 mg of dry plant material per kg of body weight were common for treating ascariasis.[7][9][12]
Pharmacological Dosage 10-16 minims (approx. 0.6-1.0 mL) of oil, often divided into 2-3 doses administered every 2 hours.[1][5]
Administration Method The oil was typically placed on sugar and ingested on an empty stomach. This was followed by a saline purge (e.g., magnesium sulfate).[5]
Reported Efficacy Considered superior to thymol, with an efficacy ratio of 91 to 83 against hookworm. Expelled 95% of hookworms in some studies.[5]
Toxicity Data

This compound is highly toxic, and overdoses have resulted in fatalities. The compound is an irritant to mucous membranes and can cause a range of severe adverse effects.[4][6]

Toxicity TypeObservationSource(s)
Acute Symptoms Nausea, vomiting, headache, vertigo, tinnitus, temporary deafness and blindness, convulsions, and paralysis.[4]
Organ Damage Can cause severe kidney and liver damage. Post-mortem findings in fatal cases include brain edema, neuronal necrosis, tubular necrosis, and hepatic damage.[4][11][13]
Lethal Dose A dose of 1,000 mg of this compound was reported as lethal in humans. A fatal case in a child involved the administration of 40 mL of oil containing 1,560 mg of this compound, which was 26 times the recommended therapeutic dose.[11]

Experimental Protocols

Detailed experimental protocols from the early 20th century are scarce. However, based on historical accounts, a typical administration protocol can be reconstructed.

Reconstructed Historical Anthelmintic Protocol (Human)
  • Patient Preparation: The patient is given a liquid-only meal the evening before treatment. No breakfast is consumed on the morning of treatment.

  • Dosage Preparation: A total dose of 10-16 minims (approximately 0.6-1.0 mL) of Oil of Chenopodium is prescribed. This total dose is divided into three equal parts.

  • Administration: Each fractional dose is placed on a teaspoon of sugar to mask the taste and facilitate ingestion. The doses are administered at two-hour intervals.

  • Purging: Two hours after the final dose of the oil, a saline purge, typically magnesium sulfate, is administered to expel the paralyzed worms and any remaining oil from the intestines.

  • Observation: The patient is monitored for adverse effects such as dizziness, nausea, or auditory symptoms. Stools are examined for the passage of worms.

Mechanism of Action

The anthelmintic activity of this compound is derived from the chemical instability of its endoperoxide bridge. The prevailing mechanism suggests that this compound is activated within the parasite through a process involving iron.

The parasite's internal environment, rich in ferrous iron (Fe²⁺) and reduced heme, provides the necessary components to cleave the O-O bond of the endoperoxide.[14][15] This cleavage is a univalent reduction that generates highly reactive carbon-centered radicals.[14][16] These radicals then initiate a cascade of oxidative stress, leading to lipid peroxidation and damage to cellular membranes and proteins, ultimately resulting in the paralysis and death of the helminth.[14] The peroxide group is essential for this activity; related compounds lacking this feature are inactive.[8]

Proposed Biochemical Activation Pathway

The following diagram illustrates the proposed iron-mediated activation of this compound and the subsequent generation of cytotoxic radicals.

G This compound This compound (Endoperoxide) cleavage Reductive Cleavage of Peroxide Bridge This compound->cleavage fe2 Intra-parasitic Fe²⁺ (or Reduced Heme) fe2->cleavage Activates radicals Carbon-Centered Radicals cleavage->radicals Generates stress Oxidative Stress radicals->stress damage Lipid Peroxidation & Macromolecular Damage stress->damage death Parasite Paralysis & Death damage->death

Caption: Iron-mediated activation of this compound.

Conclusion and Modern Relevance

The history of this compound is a compelling case study in ethnopharmacology. It demonstrates the efficacy of traditional plant-based remedies while starkly highlighting the critical importance of understanding dose-response relationships and toxicity profiles. While this compound itself is too toxic for modern human use, its unique iron-dependent activation mechanism provides a valuable blueprint for drug development.[2][6] Researchers today can draw inspiration from this natural product to design novel antiparasitic agents that exploit similar biochemical pathways unique to parasites, potentially leading to more selective and safer therapies. The study of historical compounds like this compound remains highly relevant for identifying new therapeutic targets and strategies.

References

Ascaridole's Mechanism of Action Against Parasites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ascaridole's mechanism of action against a range of parasites. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel anti-parasitic agents. This document details the core molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism of Action: A Multi-pronged Attack

This compound, a natural endoperoxide monoterpene, exerts its anti-parasitic effects through a cascade of molecular events initiated by the cleavage of its endoperoxide bridge. This process is primarily catalyzed by intra-parasitic ferrous iron (Fe²⁺) or reduced heme, which are often abundant in parasites like Plasmodium and Leishmania.[1][2][3][4] The cleavage of the endoperoxide bridge generates highly reactive carbon-centered radicals and other reactive oxygen species (ROS).[2][5][6][7]

This initial event triggers a series of downstream effects that collectively lead to parasite death:

  • Disruption of Redox Homeostasis: The surge in ROS overwhelms the parasite's antioxidant defense mechanisms, leading to a state of severe oxidative stress. This is characterized by lipid peroxidation and the depletion of cellular thiols.[8][9]

  • Inhibition of Glycolysis: this compound has been shown to inhibit glycolysis in parasites, leading to a depletion of ATP, the cell's primary energy currency.[8][9] While the precise molecular target within the glycolytic pathway is a subject of ongoing research, this disruption of energy metabolism is a critical component of this compound's efficacy.

  • Mitochondrial Dysfunction: The induction of oxidative stress and energy depletion culminates in the disruption of mitochondrial function. This is evidenced by a significant loss of the mitochondrial membrane potential (ΔΨm).[8][9][10]

  • Apoptotic-Like Cell Death: The culmination of these cellular insults is the induction of a programmed, apoptotic-like cell death pathway in the parasite. This is supported by observations of cell cycle arrest and the externalization of phosphatidylserine, a marker of apoptosis.[8][9]

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

This compound Mechanism of Action Proposed Signaling Pathway of this compound's Anti-Parasitic Action cluster_activation Activation cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences This compound This compound Radicals Carbon-centered Radicals & other ROS This compound->Radicals Endoperoxide Bridge Cleavage Fe2_Heme Intra-parasitic Fe²⁺ / Reduced Heme Fe2_Heme->this compound OxidativeStress Oxidative Stress (Lipid Peroxidation, Thiol Depletion) Radicals->OxidativeStress GlycolysisInhibition Inhibition of Glycolysis Radicals->GlycolysisInhibition MitoDysfunction Mitochondrial Dysfunction (Loss of ΔΨm) OxidativeStress->MitoDysfunction ATP_Depletion ATP Depletion GlycolysisInhibition->ATP_Depletion ATP_Depletion->MitoDysfunction Apoptosis Apoptotic-Like Cell Death MitoDysfunction->Apoptosis

This compound's Proposed Mechanism of Action

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The following tables summarize the available quantitative data on the efficacy of this compound against various parasites and its cytotoxicity against mammalian cell lines.

Parasite Stage Assay IC₅₀ (µM) Reference
Leishmania donovaniPromastigoteMTT2.47 ± 0.18[8][9]
Leishmania donovaniAmastigoteMicroscopy/ddPCR2.00 ± 0.34[8][9]
Plasmodium falciparumTrophozoite-Growth arrested at 0.05[11]
Caenorhabditis elegans--Nematocidal activity observed[12][13]
Cell Line Assay CC₅₀ (µM) Reference
J774.A1 MacrophagesMTT41.47 ± 4.89[8][9]
Murine Peritoneal MacrophagesMTT37.58 ± 5.75[8][9]
Peritoneal Macrophages (BALB/c)MTT32 ± 8[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate this compound's mechanism of action.

Parasite Viability Assays

Two common methods for assessing parasite viability are the MTT and Resazurin assays.

This protocol is adapted from studies on Leishmania donovani.[14][15]

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • M-199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Acidified isopropanol (0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed promastigotes at a density of 2 x 10⁵ cells/well in a 96-well plate containing fresh M-199 medium.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubate the plate for 72 hours at 25°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3 hours at 25°C.

  • Add 100 µL of acidified isopropanol to each well to solubilize the formazan crystals.

  • Incubate at 37°C for 30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

MTT Assay Workflow MTT Assay Experimental Workflow Start Start Seed Seed Parasites (e.g., 2x10⁵ cells/well) Start->Seed AddDrug Add this compound (Varying Concentrations) Seed->AddDrug Incubate72h Incubate for 72h AddDrug->Incubate72h AddMTT Add MTT Solution Incubate72h->AddMTT Incubate3h Incubate for 3h AddMTT->Incubate3h Solubilize Solubilize Formazan (Acidified Isopropanol) Incubate3h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC₅₀ ReadAbsorbance->Analyze

MTT Assay Workflow

This is a general protocol that can be adapted for various parasite types.[16][17][18][19]

Materials:

  • Parasite culture

  • Appropriate culture medium

  • This compound stock solution (in DMSO)

  • Resazurin solution (0.15 mg/mL in DPBS, sterile filtered)

  • 96-well opaque-walled plates

  • Fluorescence microplate reader

Procedure:

  • Seed parasites at an optimized density in a 96-well opaque-walled plate.

  • Add varying concentrations of this compound. Include vehicle and positive controls.

  • Incubate for the desired exposure period (e.g., 24-72 hours).

  • Add 10-20 µL of resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate IC₅₀ from the dose-response curve.

Measurement of Reactive Oxygen Species (ROS)

The following protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20][21][22][23]

Materials:

  • Parasite culture

  • This compound

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates or flow cytometry tubes

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Treat parasites (e.g., 2 x 10⁶ cells/mL) with this compound at the desired concentration and for the desired time.

  • Harvest the parasites by centrifugation and wash with PBS.

  • Resuspend the parasites in PBS containing 20 µM DCFH-DA.

  • Incubate for 20-30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Resuspend the cells in PBS.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer (FL-1 channel).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the ratiometric dye JC-1.[24][25][26][27][28]

Materials:

  • Parasite culture

  • This compound

  • JC-1 stock solution (e.g., 1 mg/mL in DMSO)

  • Appropriate culture medium or buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat parasites with this compound as required.

  • Harvest and wash the parasites.

  • Resuspend the parasites in medium containing JC-1 at a final concentration of 2 µM.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells to remove excess dye.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

    • Flow Cytometry: Detect green fluorescence (monomers) in the FL-1 channel and red fluorescence (J-aggregates) in the FL-2 channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • Fluorescence Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.

Detection of Free Radicals by Electron Spin Resonance (ESR) Spectroscopy

This is a generalized approach for the detection of this compound-derived radicals using a spin trap.[2][3][6][7][29][30][31][32][33]

Principle: Short-lived free radicals generated from this compound are "trapped" by a spin-trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO), forming a more stable radical adduct that can be detected by ESR.

Generalized Procedure:

  • Prepare a reaction mixture containing the parasites, this compound, and the spin-trapping agent (e.g., DMPO) in an appropriate buffer.

  • Incubate the mixture under conditions that promote the activation of this compound (e.g., in the presence of an iron source if not sufficiently present in the parasites).

  • Transfer the sample to a capillary tube suitable for ESR analysis.

  • Record the ESR spectrum. The characteristics of the spectrum (e.g., hyperfine splitting constants) can be used to identify the trapped radical species.

Visualization of Key Experimental Workflows and Logical Relationships

The following diagrams provide a visual representation of the logical flow for investigating this compound's mechanism of action and the chemical activation of this compound.

Investigation_Workflow General Workflow for Investigating this compound's Mechanism start Start viability Assess Cytotoxicity (e.g., MTT, Resazurin) start->viability ros Measure ROS Production (e.g., DCFH-DA) viability->ros mmp Evaluate Mitochondrial Membrane Potential (ΔΨm) (e.g., JC-1) viability->mmp atp Quantify ATP Levels viability->atp apoptosis Detect Apoptosis Markers (e.g., Annexin V) viability->apoptosis radicals Detect Free Radicals (ESR Spectroscopy) ros->radicals conclusion Elucidate Mechanism of Action mmp->conclusion atp->conclusion apoptosis->conclusion radicals->conclusion

Investigative Workflow

Ascaridole_Activation Chemical Activation of this compound This compound This compound Endoperoxide Bridge intermediate Unstable Oxy-radical Intermediate This compound->intermediate Cleavage catalyst Fe²⁺ / Reduced Heme catalyst->this compound radicals Carbon-centered Radicals intermediate->radicals Rearrangement ros Other ROS intermediate->ros

This compound Activation Process

Conclusion and Future Directions

The available evidence strongly supports a mechanism of action for this compound that is initiated by the iron-mediated cleavage of its endoperoxide bridge, leading to a cascade of oxidative stress, metabolic disruption, and ultimately, apoptotic-like cell death in parasites. This multi-targeted mechanism may be advantageous in overcoming drug resistance.

Future research should focus on:

  • Identifying the specific molecular target(s) of this compound or its radical intermediates within the glycolytic pathway. This would provide a more complete understanding of its mechanism and could inform the development of more targeted therapies.

  • Expanding the quantitative efficacy data to include a broader range of parasites, particularly helminths. This would help to define the full spectrum of this compound's anti-parasitic activity.

  • Optimizing this compound's structure to enhance its efficacy and selectivity, while minimizing its toxicity to host cells.

This technical guide serves as a foundation for these future endeavors, providing a detailed summary of the current knowledge and the experimental approaches necessary to further investigate this promising anti-parasitic compound.

References

Ascaridole and Its Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Ascaridole, a bicyclic monoterpenoid with a distinctive bridging peroxide functional group, has long been recognized for its potent anthelmintic properties, primarily in traditional medicine.[1][2] Historically used to expel parasitic worms in both humans and livestock, recent scientific investigations have unveiled a much broader spectrum of biological activities, positioning this compound and its derivatives as promising candidates for drug development.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anticancer, antiparasitic, and antimicrobial effects, complete with experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Natural Occurrence

This compound is a colorless liquid characterized by a pungent smell and taste. It is soluble in most organic solvents but is unstable and prone to decomposition when heated or treated with organic acids.[1] This monoterpenoid is the primary constituent of the essential oil of Mexican tea (Dysphania ambrosioides, formerly Chenopodium ambrosioides) and is also found in the Chilean tree boldo (Peumus boldus).[1][2]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including multidrug-resistant phenotypes.[4][5] Its antineoplastic activity has been observed in both in vitro and in vivo models.[2][3][6][7]

In Vitro Cytotoxicity

Studies have shown that this compound exhibits cytotoxic activity against several human cancer cell lines.[2] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
CCRF-CEMLeukemiaData not specified[3][4][6][7]
HL-60Promyelocytic LeukemiaData not specified[2][3][4][6][7]
MDA-MB-231Breast CancerData not specified[2][3][4][6][7]
Sarcoma 180Sarcoma (murine)Data not specified[2][3][6][7]
Mechanism of Anticancer Action

The anticancer mechanism of this compound is believed to be multifactorial, involving the modulation of key cellular targets.[3][6][7] The endoperoxide bridge is crucial for its activity.[8] The proposed mechanisms include:

  • Inhibition of Topoisomerases: this compound is suggested to interfere with the activity of topoisomerase I and II, enzymes essential for DNA replication and repair in cancer cells.[3][6][7]

  • EGFR Inhibition: It may also target the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[3][6][7]

  • Tubulin Disruption: this compound might disrupt microtubule dynamics by interacting with tubulin, leading to cell cycle arrest and apoptosis.[3][6][7]

The following diagram illustrates the proposed signaling pathways affected by this compound in cancer cells.

ascaridole_anticancer_pathway Proposed Anticancer Mechanism of this compound cluster_dna DNA Replication & Repair cluster_proliferation Cell Proliferation & Survival cluster_cytoskeleton Cytoskeleton Dynamics This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I inhibits Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II inhibits EGFR EGFR This compound->EGFR inhibits Tubulin Tubulin This compound->Tubulin disrupts Apoptosis Apoptosis Topoisomerase_I->Apoptosis Topoisomerase_II->Apoptosis EGFR->Apoptosis Tubulin->Apoptosis

Caption: Proposed anticancer mechanisms of this compound.

Antiparasitic Activity

This compound's traditional use as an anthelmintic is well-documented.[1] Its antiparasitic activity extends to a range of protozoan parasites.

Anthelmintic Activity

This compound is effective against various intestinal worms, which led to its name being derived from Ascaris, a genus of roundworms.[1]

Antiprotozoal Activity

This compound has demonstrated potent activity against several medically important protozoan parasites.

ParasiteDiseaseIC50Reference
Plasmodium falciparumMalaria0.05 µM (arrests development)[8]
Leishmania amazonensisLeishmaniasisActive in vivo[2][9]
Leishmania donovaniLeishmaniasisNot specified[10][11]
Trypanosoma cruziChagas diseaseEffective[2]
Mechanism of Antiparasitic Action

The antiparasitic activity of this compound is primarily attributed to its endoperoxide bridge.[8] The proposed mechanism involves:

  • Iron-Mediated Activation: In the presence of low molecular weight iron complexes or heme, the endoperoxide bridge of this compound is cleaved, generating carbon-centered free radicals.[9][12]

  • Oxidative Stress: These radicals induce oxidative stress within the parasite, leading to damage of essential biomolecules and disruption of cellular processes.[10][11]

  • Inhibition of Glycolysis: this compound has been shown to inhibit glycolysis in Leishmania promastigotes, leading to ATP depletion.[10][11]

  • Apoptosis-like Cell Death: The culmination of these effects is an apoptotic-like cell death in the parasite.[10][11]

The following diagram illustrates the proposed mechanism of leishmanicidal activity.

ascaridole_leishmanicidal_pathway Proposed Leishmanicidal Mechanism of this compound This compound This compound Radicals Carbon-centered Radicals This compound->Radicals activated by Fe(II) Glycolysis Glycolysis This compound->Glycolysis inhibits Iron Fe(II) Iron->Radicals Oxidative_Stress Oxidative Stress Radicals->Oxidative_Stress Apoptosis Apoptotic-like Cell Death Oxidative_Stress->Apoptosis ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion leads to ATP_Depletion->Apoptosis cytotoxicity_workflow Cytotoxicity Assay (MTT) Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end mic_workflow Broth Microdilution (MIC) Workflow start Start prepare_dilutions Prepare serial dilutions of this compound in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_wells Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_wells incubate Incubate at 37°C for 18-24 hours inoculate_wells->incubate observe_growth Visually inspect for turbidity incubate->observe_growth determine_mic Determine the MIC (lowest concentration with no visible growth) observe_growth->determine_mic end End determine_mic->end

References

The Pharmacological Profile of Ascaridole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ascaridole is a naturally occurring bicyclic monoterpenoid, distinguished by an unusual and reactive endoperoxide bridge.[1][2] Historically utilized as a potent anthelmintic agent, particularly in the form of chenopodium oil, its use in humans has been curtailed due to significant toxicity.[1][3] However, its unique chemical structure and biological activity continue to attract scientific interest for its potential applications in parasitology, oncology, and inflammatory conditions. This document provides an in-depth technical overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The biological activities of this compound are intrinsically linked to the reactivity of its endoperoxide bridge. The primary mechanism involves its activation by iron, leading to the formation of cytotoxic radical species.

Iron-Dependent Radical Formation

The core mechanism of this compound's antiparasitic and cytotoxic effects is the reductive cleavage of its endoperoxide bond, a reaction catalyzed by ferrous iron (Fe²⁺) or reduced heme.[4][5] This univalent cleavage generates highly reactive and unstable carbon-centered radicals.[2][6][7] These radicals can then initiate a cascade of damaging downstream events, including lipid peroxidation and covalent modification of cellular macromolecules, ultimately leading to cell death.[5] This iron-dependent activation is particularly effective against parasites like Leishmania and Plasmodium, which are known to have higher intracellular concentrations of labile iron and heme compared to mammalian cells, providing a degree of therapeutic selectivity.[6][7]

Ascaridole_Activation cluster_0 Cellular Environment This compound This compound (Endoperoxide) Radical Carbon-Centered Radicals This compound->Radical Reductive Cleavage Iron Redox-Active Iron (Fe²⁺ / Reduced Hemin) Iron->Radical Damage Oxidative Damage (Lipid Peroxidation, etc.) Radical->Damage Initiates Death Cell Death (Parasite / Cancer Cell) Damage->Death Leads to

Caption: Iron-dependent activation of this compound.

Mitochondrial Effects

This compound's toxicity is significantly potentiated in the presence of Fe²⁺, impacting mitochondrial function.[4] While this compound itself is a weak inhibitor of the mitochondrial respiratory chain, its iron-activated radical intermediates can impair oxidative phosphorylation.[4][8] This leads to a decrease in mitochondrial membrane potential and increased production of superoxide radicals, further contributing to oxidative stress and cell death.[9] Studies on isolated rat liver mitochondria show that this compound's inhibitory effect is much more pronounced in the presence of iron.[10]

NMDA Receptor Antagonism

Beyond its cytotoxic properties, this compound has demonstrated antinociceptive and anti-inflammatory activities.[3] Molecular docking studies suggest that this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][11] By binding to the NMDA receptor, this compound can block the influx of calcium ions that is typically triggered by the binding of glutamate and glycine. This mechanism is believed to underlie its observed pain-relieving and anti-inflammatory effects, particularly in models of osteoarthritis.[5]

NMDA_Antagonism cluster_1 Synaptic Cleft Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Binds Channel Ion Channel (Blocked) Receptor->Channel Gates This compound This compound This compound->Receptor Antagonizes Effect Reduced Neuronal Excitation & Inflammation Channel->Effect Prevents Ca²⁺ Influx

Caption: this compound's antagonistic action on the NMDA receptor.

Pharmacodynamics and Toxicology

The pharmacodynamic effects of this compound are dose-dependent and span from therapeutic anthelmintic action to severe toxicity.

Quantitative Pharmacodynamic Data

The following table summarizes key in vitro efficacy and cytotoxicity data for this compound.

ParameterSystem/Cell LineConditionValueReference(s)
IC₅₀ Peritoneal Macrophages (BALB/c mice)Cell Viability (MTT Assay)32 ± 8 µM[10]
IC₅₀ Rat Liver Mitochondria (RLM)Oxidative Phosphorylation> 612 µM[4]
Growth Arrest Plasmodium falciparum (in vitro)3-day culture0.05 µM[11]
Toxicological Profile

This compound is a known toxic agent, and its use has been discouraged in humans.[1] Acute toxicity in high doses manifests as irritation to skin and mucous membranes, nausea, vomiting, headache, vertigo, and tinnitus.[1][9] More severe, prolonged exposure can lead to central nervous system depression, delirium, convulsions, and coma.[1] Fatal doses have been reported, with as little as one teaspoon of the essential oil being lethal to a young child.[1] It is also a recognized skin sensitizer, capable of causing allergic contact dermatitis upon repeated exposure.[12]

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats, providing insight into the absorption, distribution, and elimination of this compound.

Rat Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in rats following a single oral dose. The data was obtained using a gas chromatography-mass spectrometry (GC-MS) method.[4][13]

DoseCₘₐₓ (ng/mL)Tₘₐₓ (h)Absolute BioavailabilityReference(s)
30 mg/kg2701.4 ± 1282.60.25 ± 0.09~20.8%[13]
60 mg/kgData not specifiedData not specifiedData not specified[4][14]
120 mg/kgData not specifiedData not specifiedData not specified[4][14]

Note: A study comparing pure this compound to a capsule formulation (JHWK) found the capsule increased Tₘₐₓ to 0.47 ± 0.22 h and bioavailability to ~26.9%, suggesting formulation can alter absorption.[13]

Experimental Protocols

Protocol 1: Cytotoxicity Evaluation using MTT Assay

This protocol is a representative method for assessing this compound's cytotoxicity based on the methodologies cited.[10][15][16][17]

1. Cell Seeding:

  • Culture target cells (e.g., J774 macrophages) to ~80% confluency.

  • Harvest cells using standard trypsinization methods and perform a viable cell count (e.g., using Trypan Blue).

  • Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is non-toxic (typically ≤ 0.5%).

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

MTT_Workflow cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h, 37°C) seed->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 72h, 37°C) treat->incubate2 add_mtt 5. Add MTT Solution to each well incubate2->add_mtt incubate3 6. Incubate (3-4h, 37°C) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO/SDS) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability & IC₅₀ Value read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol 2: Synthesis of this compound from α-Terpinene

This protocol is based on the widely used photosensitized oxidation method.[6][9]

1. Reaction Setup:

  • Dissolve α-terpinene (1 equivalent) in a suitable solvent such as ethanol or methanol in a reaction vessel.

  • Add a photosensitizer, such as Rose Bengal (e.g., 0.1 mol%).

  • The vessel should be equipped with a gas inlet and be transparent to visible light.

2. Photooxygenation:

  • While stirring the solution vigorously, bubble a stream of oxygen (O₂) or clean air through the mixture.

  • Irradiate the vessel with a visible light source (e.g., a sodium lamp or high-power LED array). Maintain the reaction at a low temperature (e.g., 0-10°C) using an ice bath to minimize thermal decomposition of the product.

  • Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within a few hours.

3. Workup and Purification:

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) to yield pure this compound.

  • Confirm the structure and purity of the final product using NMR and IR spectroscopy.

Logical Relationships: Adverse Outcome Pathway (AOP) for Skin Sensitization

This compound is a known skin sensitizer. Its mechanism can be described using the OECD's Adverse Outcome Pathway (AOP) framework, which links a molecular initiating event to an adverse health outcome through a series of key biological events.[18][19]

AOP_Skin_Sensitization cluster_aop Adverse Outcome Pathway (AOP) for Skin Sensitization mie Molecular Initiating Event Covalent Binding to Skin Proteins (Haptenation) ke2 Key Event 2 Keratinocyte Activation (Inflammatory Cytokine Release) mie->ke2 leads to ke3 Key Event 3 Dendritic Cell Activation & Maturation ke2->ke3 leads to ke4 Key Event 4 T-Cell Proliferation & Differentiation ke3->ke4 leads to ao Adverse Outcome Allergic Contact Dermatitis (Organism Level Response) ke4->ao results in

Caption: this compound-induced skin sensitization AOP.

References

Ascaridole Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ascaridole, a bicyclic monoterpenoid with a distinctive peroxide bridge, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. The information presented herein has been compiled from various scientific sources and databases.

Introduction to this compound

This compound (C₁₀H₁₆O₂) is a naturally occurring organic peroxide found as the primary constituent of the essential oil of Dysphania ambrosioides (formerly Chenopodium ambrosioides), commonly known as epazote or Mexican tea.[1] It is a colorless to pale yellow liquid with a pungent odor.[2][3] this compound has been traditionally used as an anthelmintic agent and is being investigated for other potential therapeutic applications.[1] Understanding its solubility is critical for its extraction, purification, formulation, and application in various research and development settings.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that some sources provide conflicting data, which may be due to different experimental conditions such as temperature and purity of the this compound and solvents used.

SolventSolubilityTemperature (°C)Molar Solubility (mol/L)Source(s)
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified0.594[4][5][6]
Dimethyl Sulfoxide (DMSO)55 mg/mLNot Specified0.327[7]

Note: The molar solubility was calculated based on the molecular weight of this compound (168.23 g/mol ).

Qualitative Solubility Information

  • Soluble in: Acetone, Benzene, Chloroform, Dichloromethane, Ethyl Acetate.[2][3]

  • Poorly soluble in: Water.[10][11]

  • Extraction from aqueous solutions: this compound can be effectively extracted from aqueous solutions using hexane, which indicates good solubility in this nonpolar solvent.[10][11]

Experimental Protocols for Solubility Determination

A standardized experimental protocol specifically for determining the solubility of this compound is not widely published. However, a general and robust methodology can be adapted from established guidelines for organic compounds and natural products, such as those from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[12][13][14]

General Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in an organic solvent.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Material Preparation (this compound, Solvents) C Addition of Excess this compound to Solvent A->C B Equipment Setup (Vials, Shaker, Analytical Balance) B->C D Equilibration (Agitation at Constant Temperature) C->D E Phase Separation (Centrifugation/Filtration) D->E F Sample Dilution E->F G Quantitative Analysis (e.g., GC-MS, HPLC) F->G H Data Calculation and Reporting G->H

Caption: A generalized workflow for the experimental determination of this compound solubility.

Detailed Methodology (Adapted from Standard Guidelines)

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.

4.2.1. Materials and Equipment

  • High-purity this compound (>98%)

  • Analytical grade organic solvents

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification, such as a Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).

4.2.2. Procedure

  • Preparation of Solvent: Add a known volume of the selected organic solvent to several glass vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be visible at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved this compound, either centrifuge the vials at a controlled temperature or carefully filter the supernatant using a syringe filter.

  • Sample Preparation for Analysis: Accurately pipette a known volume of the clear, saturated solution into a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Logical Framework for Solvent Selection

The choice of an appropriate solvent for this compound depends on several factors beyond just solubility. The following diagram presents a logical decision-making process for solvent selection in a research or drug development context.

Caption: A decision-making diagram for selecting an appropriate solvent for this compound.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound in organic solvents. While quantitative data is limited, qualitative information and established experimental methodologies offer a solid foundation for researchers and drug development professionals. The provided frameworks for experimental design and solvent selection are intended to facilitate the effective use of this compound in various scientific applications. Further research to generate more extensive quantitative solubility data across a wider range of solvents and temperatures is encouraged to enhance the utility of this important natural compound.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ascaridole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaridole (1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene) is a naturally occurring monoterpenoid endoperoxide found in the essential oil of plants such as Chenopodium ambrosioides (epazote). Historically used as an anthelmintic agent, its unique bridged peroxide structure makes it a molecule of significant interest, but also one with inherent thermal instability. Understanding the thermal behavior of this compound is critical for its safe handling, storage, formulation, and for elucidating its mechanism of action and potential toxicities. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the decomposition pathways.

Thermal Stability Profile

This compound is a heat-sensitive compound, prone to exothermic decomposition. Like many organic peroxides, its stability is significantly influenced by temperature, the presence of acids, and the solvent environment.

General Observations

Pure this compound is a colorless to pale yellow oily liquid that is known to decompose explosively when heated to temperatures above 130 °C.[1][2] This decomposition is often described as a violent event with a sudden increase in temperature.[3] The presence of organic acids can also catalyze its decomposition, even at lower temperatures.[1][2]

Quantitative Thermal Analysis

While specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for pure this compound is not widely published, likely due to its explosive nature making such analyses hazardous, kinetic studies of its decomposition in solution provide valuable quantitative insights into its thermal lability.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound in Various Solvents

SolventTemperature Range (°C)Rate Constant (k) at a specific temperatureActivation Energy (Ea) (kcal/mol)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (cal/mol·K)Reference
n-hexane120.0 - 170.0-29.3 ± 0.528.5 ± 0.5-2.1 ± 2.5[4]
Isopropyl alcohol120.0 - 170.0-28.2 ± 0.627.4 ± 0.6-6.9 ± 3.0[4]
Methanol120.0 - 170.0-13.4 ± 0.712.6 ± 0.7-41.9 ± 8.0[4]
Aqueous Solution100 - 150----[5]

Note: The rate constants are temperature-dependent and can be calculated using the provided Arrhenius equations in the source literature.

The data clearly indicates a solvent effect on the thermal stability of this compound, with the decomposition being significantly faster in more polar, protic solvents like methanol.

Decomposition Pathway

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond of the endoperoxide bridge. This initial step forms a diradical intermediate which can then undergo a series of rearrangements and subsequent reactions to yield a variety of products.

Decomposition_Pathway This compound This compound Diradical 1,4-Diradical Intermediate This compound->Diradical Heat (Δ) Homolytic Cleavage Isothis compound Isothis compound (1,2:3,4-diepoxy-p-menthane) Diradical->Isothis compound Intramolecular Rearrangement p_Cymene p-Cymene Diradical->p_Cymene Rearrangement & Aromatization Other_Products Other Rearrangement & Fragmentation Products Diradical->Other_Products Further Reactions Experimental_Workflow cluster_prep Sample Preparation cluster_decomp Decomposition cluster_analysis Analysis Prep_Sol Prepare this compound Stock Solution (ca. 0.02 M) Aliquot Aliquot into Pyrex Tubes Prep_Sol->Aliquot Degas Freeze-Pump-Thaw Degassing Aliquot->Degas Seal Seal Tubes Under Vacuum Degas->Seal Incubate Incubate in Thermostatic Bath at Constant Temperature Seal->Incubate Quench Quench Reaction in Ice Bath Incubate->Quench Analyze Analyze by GC-FID or RP-HPLC Quench->Analyze Calculate Calculate Rate Constants and Activation Parameters Analyze->Calculate

References

Methodological & Application

Application Notes and Protocols for Ascaridole Extraction from Wormseed (Dysphania ambrosioides)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascaridole is a naturally occurring bicyclic monoterpenoid with a unique peroxide bridge, which is the primary active component responsible for the anthelmintic properties of wormseed oil. This oil is extracted from the plant Dysphania ambrosioides (formerly Chenopodium ambrosioides). These application notes provide detailed protocols for the extraction of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein include steam distillation, hydrodistillation, and microwave-assisted solvent extraction. Due to its chemical nature as an organic peroxide, this compound is a heat-sensitive and potentially explosive compound; therefore, appropriate safety precautions must be taken during all extraction and purification procedures.[1]

Quantitative Data Summary

The yield of essential oil and the concentration of this compound can vary significantly based on the extraction method, plant material (fresh or dried), geographical origin, and developmental stage of the plant. The following table summarizes representative quantitative data from various studies.

Extraction MethodPlant MaterialEssential Oil Yield (%)This compound Content in Oil (%)Source
Steam DistillationFresh Inflorescences0.1380 (this compound and o-Cymene)[2]
HydrodistillationFresh Leaves0.387 (Z-ascaridole)
Microwave-Assisted Solvent Extraction (Methanol)Dried Aerial PartsNot specified61.4[1]

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions. This compound content is often determined by Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that GC analysis can underestimate this compound content due to thermal isomerization to isothis compound.[3][4]

Experimental Protocols

Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials. It is particularly suitable for heat-sensitive compounds like this compound as it allows for distillation at temperatures below the boiling point of the compound.

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

Protocol:

  • Preparation of Plant Material: Fresh or dried aerial parts (leaves, stems, and inflorescences) of Dysphania ambrosioides are coarsely chopped or ground to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus, consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel).

  • Extraction:

    • Place the prepared plant material into the distillation flask.

    • Introduce steam from the steam generator into the bottom of the distillation flask.

    • The steam will pass through the plant material, carrying the volatile essential oil.

    • The mixture of steam and essential oil vapor travels to the condenser.

  • Condensation and Collection:

    • Cool water circulates through the condenser, causing the vapor to condense back into a liquid.

    • The condensate (a mixture of water and essential oil) is collected in the separatory funnel.

  • Separation:

    • Allow the condensate to separate into two layers: the less dense essential oil on top and the aqueous layer (hydrosol) at the bottom.

    • Carefully drain the aqueous layer from the bottom of the separatory funnel to isolate the essential oil.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the purified essential oil in a tightly sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Hydrodistillation

Hydrodistillation is another widely used method for the extraction of essential oils. In this method, the plant material is in direct contact with boiling water.

Principle: The plant material is boiled in water, and the resulting steam, rich in volatile compounds, is condensed and collected.

Protocol:

  • Preparation of Plant Material: Use fresh or dried aerial parts of Dysphania ambrosioides, which should be chopped or ground.

  • Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation. This apparatus consists of a large round-bottom flask, a condenser, and a specialized collection tube that allows for the continuous return of the condensed water to the flask while collecting the essential oil.

  • Extraction:

    • Place the plant material into the round-bottom flask and add a sufficient amount of distilled water to cover the material.

    • Heat the flask to bring the water to a boil.

    • The steam and volatilized essential oil will rise into the condenser.

  • Condensation and Separation:

    • The vapor is cooled in the condenser, and the resulting liquid drips into the collection tube.

    • The essential oil, being less dense than water, will form a layer on top of the water in the collection tube.

    • The excess water is automatically returned to the boiling flask.

  • Collection and Purification:

    • Continue the distillation for a specified period (e.g., 2-3 hours).

    • After completion, allow the apparatus to cool and carefully collect the essential oil from the collection tube.

    • Dry the oil with anhydrous sodium sulfate and store it as described for steam distillation.

Microwave-Assisted Solvent Extraction

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to a more efficient and rapid extraction process compared to conventional solvent extraction.

Principle: Microwaves cause localized heating of the solvent and plant cells, leading to the rupture of cell walls and the release of intracellular components into the solvent.

Protocol:

  • Preparation of Plant Material: The dried and pulverized wormseed material is used for this procedure.[1]

  • Extraction:

    • Place the powdered wormseed material in a microwave extraction vessel.

    • Add a 60-90% alcohol solution (e.g., methanol or ethanol) in a ratio of 6-10 times the amount of the plant material.[1]

    • Subject the mixture to microwave extraction. This can be repeated 2-3 times for optimal yield.[1] For example, a first extraction for 1 hour followed by a second extraction for 30 minutes.

  • Decoloring:

    • Pass the resulting extract through an activated carbon column to remove pigments.[1]

  • Solvent Recovery:

    • Recover the alcohol solvent from the decolorized solution by distillation at normal pressure.[1]

  • Salting Out and Separation:

    • Add sodium chloride to the concentrated solution and refrigerate. This will cause the essential oil to separate from the aqueous layer.[1]

    • Collect the upper layer containing the this compound-rich oil.[1]

  • Drying:

    • Dehydrate the collected oil using anhydrous sodium sulfate to obtain the final this compound product.[1]

Visualizations

Steam_Distillation_Workflow plant_material Plant Material (Wormseed) distillation Distillation Flask plant_material->distillation steam_generator Steam Generator steam_generator->distillation Steam condenser Condenser distillation->condenser Vapor separation Separatory Funnel condenser->separation Condensate drying Drying (Anhydrous Na2SO4) separation->drying Essential Oil Aqueous Phase (Hydrosol) separation->Aqueous Phase (Hydrosol) ascaridole_oil This compound-rich Oil drying->ascaridole_oil

Steam Distillation Workflow for this compound Extraction.

Hydrodistillation_Workflow plant_material Plant Material (Wormseed) + Water clevenger Clevenger Apparatus plant_material->clevenger condenser Condenser clevenger->condenser Vapor heating Heating heating->clevenger collection Collection Tube condenser->collection Condensate collection->clevenger Hydrosol Return drying Drying (Anhydrous Na2SO4) collection->drying Essential Oil ascaridole_oil This compound-rich Oil drying->ascaridole_oil

Hydrodistillation Workflow for this compound Extraction.

MAE_Workflow plant_material Powdered Wormseed mae Microwave-Assisted Extraction plant_material->mae solvent 60-90% Alcohol solvent->mae decoloring Activated Carbon Column mae->decoloring Crude Extract solvent_recovery Solvent Recovery decoloring->solvent_recovery Decolorized Extract salting_out Salting Out (NaCl) & Refrigeration solvent_recovery->salting_out Concentrate separation Separation salting_out->separation drying Drying (Anhydrous Na2SO4) separation->drying Oil Layer Aqueous Layer separation->Aqueous Layer ascaridole_product This compound Product drying->ascaridole_product

Microwave-Assisted Solvent Extraction Workflow.

References

Application Notes and Protocols for the Laboratory Synthesis of Ascaridole from α-Terpinene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory synthesis of ascaridole, a bicyclic monoterpenoid with a distinctive peroxide bridge. The primary method detailed is the photosensitized oxygenation of α-terpinene, a readily available starting material. This compound has garnered significant interest for its anthelmintic properties and potential as a therapeutic agent.[1][2] These application notes offer comprehensive procedures for synthesis, purification, and characterization of this compound, intended to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a naturally occurring organic peroxide first isolated from the oil of Mexican tea (Dysphania ambrosioides, formerly Chenopodium ambrosioides).[1] It is the primary active component responsible for the anthelmintic effects of this traditional medicinal plant. The unique endoperoxide structure of this compound presents an interesting target for synthetic chemists and a molecule of interest for pharmacological studies. The most common and efficient laboratory synthesis involves a [4+2] cycloaddition reaction of singlet oxygen with α-terpinene. This can be achieved through photooxygenation using a photosensitizer.

Synthesis of this compound from α-Terpinene

The conversion of α-terpinene to this compound is primarily achieved through a photosensitized reaction with molecular oxygen. This process involves the generation of singlet oxygen, which then reacts with the conjugated diene system of α-terpinene.

Photosensitized Oxygenation of α-Terpinene

This protocol describes a general method for the synthesis of this compound using Rose Bengal as a photosensitizer. The reaction can be carried out using a simple laboratory setup with a visible light source.

Materials and Equipment:

  • α-Terpinene (95% or higher purity)

  • Rose Bengal (photosensitizer)

  • Ethanol or Isopropyl Alcohol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen source (air or pure oxygen)

  • Visible light lamp (e.g., LED lamp, sodium lamp)

  • Cooling bath (optional, to control temperature)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve α-terpinene (1.0 eq) and a catalytic amount of Rose Bengal (0.01-0.1 mol%) in ethanol or isopropyl alcohol.[3] The concentration of α-terpinene can range from 0.035 to 0.105 mol·L⁻¹.[4]

  • Oxygenation: While stirring the solution vigorously, bubble a slow stream of air or oxygen through the mixture.

  • Irradiation: Irradiate the reaction mixture with a visible light source. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The residue, containing crude this compound and the photosensitizer, is then subjected to purification.

Purification of this compound

Purification of the crude product is typically achieved by column chromatography on silica gel.

Protocol for Column Chromatography:

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with pure hexane, gradually increasing the polarity with ethyl acetate (e.g., 1% to 10% ethyl acetate in hexane).[5]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.

Quantitative Data

The yield of this compound is dependent on the reaction conditions, including the choice of solvent, photosensitizer, and reaction setup (batch vs. continuous flow).

PhotosensitizerSolventReaction TypeConversion (%)Selectivity (%)Yield (%)Reference
Rose Bengal (anchored)EthanolContinuous Flow>80~98>80[3][4]
Rose Bengal (free)EthanolContinuous FlowHighHigh~85[6]
Upconversion NanohybridsDMF-d7Batch--up to 53.8[6]
ChlorophyllEthanolBatch (Solar)High--[7]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.35 (d, J=8.8 Hz, 1H), 6.31 (d, J=8.8 Hz, 1H), 2.05-1.95 (m, 1H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 1H), 1.29 (s, 3H), 0.98 (d, J=6.9 Hz, 3H), 0.96 (d, J=6.9 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 133.4, 132.1, 81.8, 78.9, 33.8, 31.3, 26.9, 21.6, 18.4, 16.7.[8]

  • Mass Spectrometry (GC-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.

Experimental Workflow and Logic

The overall process for the synthesis and purification of this compound from α-terpinene can be visualized as a sequential workflow.

Ascaridole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization a_terpinene α-Terpinene reaction_mixture Reaction Mixture a_terpinene->reaction_mixture photosensitizer Photosensitizer (e.g., Rose Bengal) photosensitizer->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture oxygen Oxygen (Air) oxygen->reaction_mixture light Visible Light light->reaction_mixture crude_product Crude this compound reaction_mixture->crude_product Photooxygenation column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound nmr NMR Spectroscopy (¹H, ¹³C) pure_this compound->nmr gcms GC-MS pure_this compound->gcms

References

Application Note: Determination of Ascaridole in Aqueous Solutions by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaridole, a bicyclic monoterpene with a unique peroxide bridge, is the primary active component of chenopodium oil, extracted from the plant Chenopodium ambrosioides. It has been traditionally used as an anthelmintic agent. The determination of this compound concentration in aqueous solutions is crucial for quality control, formulation development, and stability studies of herbal medicines and other therapeutic preparations. This application note provides a detailed protocol for the quantification of this compound in aqueous solutions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Two methods are presented: a validated method using a Refractive Index (RI) detector and an alternative method using a UV detector, which may require further validation.

Principle

The chromatographic separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by the mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard. Due to this compound's poor water solubility, a liquid-liquid extraction step is employed to transfer the analyte from the aqueous matrix into an organic solvent suitable for HPLC analysis.[1]

Materials and Reagents

  • This compound standard (≥95% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

Instrumentation and Chromatographic Conditions

Two sets of chromatographic conditions are provided below. Method A is a validated method using a Refractive Index detector. Method B is a proposed alternative using a more common UV detector.

Method A: Validated Method with Refractive Index (RI) Detector
ParameterCondition
HPLC System Isocratic HPLC system with a Refractive Index (RI) detector
Column Spherisorb Superpack RP-18 (100 mm x 4.0 mm, 3 µm) or equivalent
Mobile Phase Methanol:Water (65:35, v/v)[2]
Flow Rate 0.7 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient
Detector Refractive Index (RI) Detector[2]
Method B: Alternative Method with UV Detector

Note: This method is based on the analysis of similar terpene compounds and may require optimization and validation for this compound.

ParameterCondition
HPLC System Isocratic or gradient HPLC system with a UV/Vis or PDA detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (65:35, v/v) or Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detector Wavelength 210 nm (based on analysis of other terpenes)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 120 µg/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Collection: Take a known volume (e.g., 10 mL) of the aqueous sample containing this compound.

  • Salting Out: Add sodium chloride to the aqueous sample to a final concentration of 5-10% (w/v) to decrease the solubility of this compound in the aqueous phase.

  • Extraction: Transfer the salted aqueous sample to a separatory funnel. Add an equal volume of hexane, cap the funnel, and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer is the organic phase (hexane) containing the extracted this compound.

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer in a clean, dry flask.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary (for Method A)

The following table summarizes the validation parameters for the RP-HPLC method with RI detection as reported in the literature.[2]

ParameterResult
Linearity Range 10 - 120 µmoles/mL
Correlation Coefficient (r²) ≥ 0.9989
Accuracy (% Recovery) 96%
Precision (RSD) 1.8%

Data Presentation

Table 1: Chromatographic Data for this compound (Method A)

CompoundRetention Time (min)
This compoundTo be determined

Table 2: Linearity Data for this compound (Method A)

Concentration (µmoles/mL)Peak Area
10Value
20Value
40Value
80Value
120Value
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.9989

Visualization

Experimental Workflow Diagram

experimental_workflow sample Aqueous Sample (e.g., 10 mL) salting Add NaCl sample->salting extraction Liquid-Liquid Extraction with Hexane salting->extraction separation Phase Separation extraction->separation organic_phase Collect Organic (Hexane) Layer separation->organic_phase drying Dry with Na2SO4 organic_phase->drying evaporation Evaporate Solvent (Nitrogen Stream) drying->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration hplc RP-HPLC Analysis filtration->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Experimental workflow for the determination of this compound.

Logical Relationship of HPLC Method Components

hplc_method cluster_system HPLC System cluster_consumables Consumables & Reagents cluster_output Output pump Isocratic Pump injector Autosampler/Manual Injector pump->injector column RP-C18 Column injector->column column_oven Column Oven (Ambient) detector RI or UV Detector chromatogram Chromatogram detector->chromatogram mobile_phase Mobile Phase (Methanol:Water) mobile_phase->pump column->detector sample Prepared Sample sample->injector quantification Concentration Data chromatogram->quantification

Caption: Components of the RP-HPLC method for this compound analysis.

References

Ascaridole: A Promising Natural Compound for Leishmaniasis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Assessment of Ascaridole's Anti-leishmanial Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and high cost. This compound, a monoterpene endoperoxide derived from the essential oil of Chenopodium ambrosioides, has emerged as a potent natural compound with significant activity against Leishmania parasites. This document provides a comprehensive overview of this compound's anti-leishmanial properties, including its mechanism of action, and detailed protocols for its evaluation in Leishmania growth inhibition assays.

Mechanism of Action

This compound's leishmanicidal activity is primarily attributed to its endoperoxide bridge. The prevailing hypothesis suggests that the cleavage of this bridge, a process catalyzed by intracellular iron, generates carbon-centered radicals.[1][2] These highly reactive radicals induce significant oxidative stress within the parasite by increasing the generation of reactive oxygen species (ROS) and causing lipid peroxidation, ultimately leading to a disruption of the parasite's redox homeostasis.[3][4]

Furthermore, this compound has been shown to inhibit glycolysis in Leishmania promastigotes, leading to a depletion of ATP.[3][5] This metabolic disruption, combined with oxidative stress, results in a loss of mitochondrial membrane potential (MMP), cell cycle arrest at the G0/G1 phase, and ultimately, an apoptotic-like cell death of the parasite.[3][4] The higher concentration of intracellular iron in Leishmania compared to mammalian cells may contribute to the selective toxicity of this compound towards the parasite.[2][6]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against different Leishmania species and its cytotoxicity against mammalian cell lines.

Leishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (CC50/IC50)Reference
L. donovaniPromastigote2.47 ± 0.18J774.A141.47 ± 4.8916.79[3][4]
L. donovaniAmastigote2.00 ± 0.34J774.A141.47 ± 4.8920.74[3][4]
L. donovaniAmastigote-Murine Peritoneal Macrophages37.58 ± 5.75-[3][4]
L. tarentolaePromastigotelow µM rangeJ774considerably higher-[2][6]
L. amazonensisPromastigote----[7]
L. amazonensisAmastigote----[7]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-leishmanial activity of this compound are provided below.

Preparation of this compound Stock Solution
  • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the appropriate culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that is non-toxic to the cells (typically ≤ 0.5%).

In Vitro Anti-promastigote Susceptibility Assay (Resazurin-based)
  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in M199 medium or RPMI-1640 supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.

  • Assay Procedure:

    • Seed log-phase promastigotes into a 96-well microtiter plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL per well.

    • Add 100 µL of medium containing serial dilutions of this compound to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., amphotericin B) as a positive control.

    • Incubate the plate at 25°C for 72 hours.

    • Add 20 µL of resazurin solution (e.g., CellTiter-Blue) to each well.

    • Incubate for an additional 4-6 hours at 25°C.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-amastigote Susceptibility Assay (Macrophage Infection Model)
  • Host Cell Culture: Culture a macrophage cell line (e.g., J774.A1, THP-1) in RPMI-1640 or DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Seed macrophages into a 96-well plate (e.g., 5 x 10^4 cells/well) and allow them to adhere for 24 hours. For THP-1 cells, induce differentiation to macrophages with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

    • Incubate for 24 hours to allow for phagocytosis.

    • Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.

    • Add fresh medium containing serial dilutions of this compound.

    • Incubate for an additional 48-72 hours.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC50 value as described for the anti-promastigote assay.

Cytotoxicity Assay against Macrophages
  • Seed macrophages in a 96-well plate as described for the anti-amastigote assay.

  • Add serial dilutions of this compound to the wells.

  • Incubate for 72 hours under the same conditions as the anti-amastigote assay.

  • Assess cell viability using a resazurin or MTT-based assay.

  • Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50).

Measurement of Reactive Oxygen Species (ROS)
  • Treat promastigotes with this compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).

  • Incubate the treated and untreated parasites with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA, 10 µM) for 30 minutes at 25°C in the dark.

  • Wash the cells with PBS.

  • Analyze the fluorescence of the oxidized product (DCF) by flow cytometry (488 nm excitation / 530 nm emission).

Analysis of Mitochondrial Membrane Potential (ΔΨm)
  • Treat promastigotes with this compound as described for the ROS measurement.

  • Incubate the cells with a fluorescent probe such as Rhodamine 123 (5 µg/mL) or JC-1 (10 µg/mL) for 20-30 minutes at 25°C.

  • Wash the cells with PBS.

  • Analyze the fluorescence by flow cytometry. For Rhodamine 123, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates a drop in ΔΨm.

Cell Cycle Analysis
  • Treat promastigotes with this compound for 24, 48, and 72 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.

Visualizations

Ascaridole_Mechanism_of_Action This compound This compound (Endoperoxide) Radicals Carbon-centered Radicals This compound->Radicals Cleavage of endoperoxide bridge Glycolysis Glycolysis This compound->Glycolysis Inhibition Fe2 Intracellular Fe²⁺ Fe2->Radicals ROS ↑ Reactive Oxygen Species (ROS) Radicals->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Redox_Disruption Disruption of Redox Homeostasis Lipid_Peroxidation->Redox_Disruption MMP_loss ↓ Mitochondrial Membrane Potential Redox_Disruption->MMP_loss Apoptosis Apoptotic-like Cell Death Redox_Disruption->Apoptosis ATP_depletion ↓ ATP Glycolysis->ATP_depletion ATP_depletion->MMP_loss Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) MMP_loss->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action of this compound against Leishmania.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_mechanistic Mechanistic Studies Ascaridole_Prep This compound Stock Preparation Promastigote_Assay Anti-promastigote Susceptibility Assay Ascaridole_Prep->Promastigote_Assay Amastigote_Assay Anti-amastigote Susceptibility Assay Ascaridole_Prep->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (on Macrophages) Ascaridole_Prep->Cytotoxicity_Assay ROS_Assay ROS Measurement (H2DCFDA) Promastigote_Assay->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay (JC-1/Rhodamine 123) Promastigote_Assay->MMP_Assay CellCycle_Assay Cell Cycle Analysis (Propidium Iodide) Promastigote_Assay->CellCycle_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Promastigote_Assay->Data_Analysis Amastigote_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for evaluating this compound's anti-leishmanial activity.

References

Application Notes and Protocols for Ascaridole as an Anthelmintic Agent in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaridole, a bicyclic monoterpene with a distinctive peroxide bridge, is the primary active component responsible for the anthelmintic properties of the essential oil derived from Chenopodium ambrosioides (also known as Dysphania ambrosioides), commonly referred to as wormseed or epazote.[1][2][3] Historically, this plant has been a staple in traditional medicine for treating intestinal parasite infections.[4][5] This document provides a comprehensive overview of the application of this compound and this compound-rich essential oils as an anthelmintic agent in various in vivo animal models, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and proposed mechanisms of action.

Quantitative Data Summary

The efficacy of this compound, primarily through the administration of C. ambrosioides essential oil, has been evaluated in several animal models. The following tables summarize the quantitative data on its anthelmintic efficacy and observed toxicity.

Table 1: Anthelmintic Efficacy of this compound/Chenopodium ambrosioides Essential Oil in In Vivo Animal Models

Animal ModelParasite SpeciesPreparationDosageDurationEfficacy MetricResultReference
Canine Ancylostoma spp. (Hookworm)Essential oil (87% (Z)-ascaridole) in herbal cookies37.5 µL/g of cookie21 daysFecal Egg Count Reduction (FECR)82.14%
Ovine (Lambs) Trichostrongyle nematodesEssential oilNot specifiedNot specifiedFecal Egg Count Reduction (FECR)Significant reduction[6]
Murine (Mice) Cryptosporidium parvumOil extract112 mg/kg3 successive daysLD50 (oocyst reduction)50%[7]
Murine (Mice) Cryptosporidium parvumOil extract160 mg/kg3 successive daysLD100 (oocyst reduction)100%[7]
Avian (Chicks) Eimeria spp.Oil extract180 mg/kg3 successive daysLD50 (oocyst reduction)50%[7]
Avian (Chicks) Eimeria spp.Oil extract250 mg/kg3 successive daysLD100 (oocyst reduction)100%[7]

Table 2: Reported Toxicity of this compound/Chenopodium ambrosioides Essential Oil in In Vivo Animal Models

Animal ModelPreparationDosageDurationObserved EffectsReference
Canine Essential oil (87% (Z)-ascaridole) in herbal cookies37.5 µL/g of cookie21 daysReduction in red blood cell count, hematocrit, and CHCM. Decrease in albumin and increase in serum proteins and globulins.
Murine (Mice) Oil extractUp to 400 mg/kg5 successive daysNo toxicity symptoms observed.[7]
Avian (Chicks) Oil extractUp to 250 mg/kg3 successive daysNo toxicity symptoms observed.[7]

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the quantitative data summary.

Protocol 1: Evaluation of Anthelmintic Efficacy of Chenopodium ambrosioides Essential Oil in a Canine Model

This protocol is based on the study by Monteiro et al. (2017).

1. Objective: To evaluate the in vivo anthelmintic efficacy of C. ambrosioides essential oil against Ancylostoma spp. in naturally infected dogs.

2. Materials:

  • Chenopodium ambrosioides essential oil (standardized to contain a high percentage of this compound, e.g., 87% (Z)-ascaridole).
  • Ingredients for herbal cookies (e.g., flour, water, flavoring agent palatable to dogs).
  • Naturally infected dogs with a pre-determined fecal egg count of Ancylostoma spp.
  • Positive control anthelmintic drug (e.g., a commercial formulation containing febantel, pyrantel, praziquantel, and ivermectin).
  • Equipment for Fecal Egg Count (FEC) analysis (e.g., McMaster or Wisconsin method).
  • Equipment for blood collection and analysis (hematology and serum biochemistry).

3. Experimental Design:

  • Animal Selection: Select healthy adult dogs naturally infected with Ancylostoma spp. Confirm infection and quantify the egg shedding rate via a pre-treatment FEC.
  • Acclimatization: Acclimatize the dogs to the housing and feeding conditions for a suitable period before the experiment.
  • Grouping: Divide the dogs into three groups:
  • Group 1 (Control): Receive herbal cookies without the essential oil.
  • Group 2 (Treatment): Receive herbal cookies containing C. ambrosioides essential oil at a concentration of 37.5 µL per gram of cookie.
  • Group 3 (Positive Control): Receive a commercial anthelmintic formulation.
  • Treatment Administration: Administer the respective cookies or commercial anthelmintic daily for a period of 21 days. Ensure complete consumption of the treatment.

4. Data Collection:

  • Fecal Egg Count (FEC):
  • Collect fecal samples from each dog at the beginning of the study (Day 0) and at the end of the treatment period (Day 21).
  • Perform a quantitative FEC using a standardized method such as the modified McMaster technique.[2][8][9]
  • Modified McMaster Technique (General Procedure):
  • Weigh 2 grams of feces.[7]
  • Mix the feces with 28 mL of a flotation solution (e.g., saturated sodium chloride).[7]
  • Strain the mixture through a sieve to remove large debris.
  • Using a pipette, fill both chambers of a McMaster slide.
  • Allow the slide to sit for 5 minutes for the eggs to float.
  • Count the eggs within the grid of both chambers under a microscope at 10x magnification.
  • Calculate the eggs per gram (EPG) of feces by multiplying the total egg count by a factor (e.g., 50, depending on the specific dilution).[7]
  • Toxicity Assessment:
  • Collect blood samples from each dog at Day 0 and Day 21.
  • Perform a complete blood count (CBC) and serum biochemistry analysis (including AST, ALT, alkaline phosphatase, urea, creatinine, total protein, and albumin).

5. Data Analysis:

  • Calculate the Fecal Egg Count Reduction (FECR) for each group using the formula: FECR (%) = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100[10]
  • Statistically compare the FECR and the hematological and biochemical parameters between the groups.

Protocol 2: General Guideline for Preparation of Herbal Formulations for Oral Administration in Animals

While the exact recipe for the herbal cookies in the canine study is not provided, the following are general methods for preparing herbal remedies for oral administration.[11][12][13]

1. Infusions:

  • Use approximately 1 teaspoon of dried herb or 1-2 tablespoons of fresh herb per cup of water.
  • Steep the herb in hot (just below boiling) water for 15 minutes.
  • Strain the herbal material and allow the infusion to cool before administration.
  • The infusion can be mixed with the animal's food or added to their drinking water.[11]

2. Powders and Capsules:

  • Dried herbs can be finely ground into a powder.
  • The powder can be mixed directly into palatable food such as wet food, yogurt, or peanut butter.[13]
  • For more precise dosing, the powder can be encapsulated in gelatin capsules.

3. Oil-Based Formulations:

  • Essential oils should be diluted in a carrier oil (e.g., coconut oil, olive oil) before administration.
  • The oil mixture can be incorporated into treats or mixed with food. For fussy animals, placing the oil in a capsule can be effective.[12]

Visualizations

Experimental Workflow for In Vivo Anthelmintic Efficacy Testing

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment cluster_analysis Data Analysis animal_selection Animal Selection (Naturally Infected) fec_pre Pre-Treatment Fecal Egg Count animal_selection->fec_pre grouping Randomized Grouping (Control, Treatment, Positive Control) fec_pre->grouping administration Daily Oral Administration (e.g., 21 days) grouping->administration fec_post Post-Treatment Fecal Egg Count administration->fec_post toxicity_assessment Toxicity Assessment (Blood Analysis) administration->toxicity_assessment fecr Calculate FECR (%) fec_post->fecr stats Statistical Analysis toxicity_assessment->stats fecr->stats

Caption: Workflow for in vivo anthelmintic efficacy testing.

Proposed Mechanism of Action of this compound

The anthelmintic activity of this compound is believed to be linked to its endoperoxide bridge.[14][15] The proposed mechanism involves the generation of free radicals, which induce oxidative stress and disrupt essential metabolic pathways within the parasite.[16]

G This compound This compound (Endoperoxide Bridge) free_radicals Generation of Free Radicals This compound->free_radicals Cleavage of endoperoxide bridge oxidative_stress Oxidative Stress free_radicals->oxidative_stress redox_disruption Disruption of Redox Homeostasis oxidative_stress->redox_disruption glycolysis_inhibition Inhibition of Glycolysis oxidative_stress->glycolysis_inhibition cell_death Parasite Cell Death redox_disruption->cell_death atp_depletion ATP Depletion glycolysis_inhibition->atp_depletion atp_depletion->cell_death

Caption: Proposed mechanism of this compound's anthelmintic action.

Discussion and Future Directions

The available data suggest that this compound, as a major component of C. ambrosioides essential oil, is a promising anthelmintic agent. The study in dogs demonstrated significant efficacy against hookworms. However, it is crucial to note the potential for toxicity, as indicated by the alterations in hematological and serum biochemical parameters. The traditional use of infusions of C. ambrosioides may be safer than the essential oil, as a significant portion of the nematocidal activity in infusions has been attributed to hydrophilic components other than this compound.[4][17]

Further research is warranted to:

  • Establish the optimal therapeutic window for this compound, balancing efficacy and toxicity.

  • Conduct dose-response studies in a wider range of animal models and against various parasite species.

  • Elucidate the precise molecular targets of this compound within the parasite.

  • Develop stable and palatable formulations for practical application in veterinary medicine.

These application notes and protocols provide a foundation for researchers to design and execute in vivo studies to further explore the potential of this compound as a valuable tool in the management of parasitic infections.

References

Application Notes and Protocols: Formulation of Ascaridole for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaridole is a naturally occurring monoterpenoid endoperoxide found predominantly in the essential oil of plants such as Dysphania ambrosioides (formerly Chenopodium ambrosioides).[1] Historically used as an anthelmintic agent, its biological activities, including potential applications in dermatology, are of growing interest. However, the formulation of this compound for topical delivery is challenging due to its chemical nature. As a low molecular weight organic peroxide, it is lipophilic, volatile, and prone to rapid decomposition when exposed to heat or acids.[1][2]

These application notes provide a comprehensive guide to developing a stable and effective topical formulation for this compound. Due to the limited availability of direct formulation data for this compound as a primary active ingredient, this document presents a model formulation strategy based on a microemulsion system, which is well-suited for lipophilic and unstable compounds.[3][4] Detailed protocols for formulation preparation, characterization, and evaluation are provided to guide researchers in their development efforts.

Data Presentation: Physicochemical Properties and Formulation

Quantitative data is summarized in the following tables to provide a clear reference for formulation development.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 1-Methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene [1]
Molecular Formula C₁₀H₁₆O₂ [5]
Molar Mass 168.23 g/mol [5]
Appearance Colorless liquid [1]
Density ~1.010 g/cm³ [1]
Melting Point 3.3 °C [5]
Boiling Point 40 °C at 0.2 mmHg [1]
Solubility Soluble in most organic solvents; Poorly soluble in water. [1][6]

| Stability | Unstable; decomposes violently above 130 °C or with organic acids.[1][2] Susceptible to oxidative degradation.[7][8] |

Table 2: Model Formulation: this compound Microemulsion-Based Gel (0.5% w/w) This is a hypothetical formulation based on principles for delivering unstable, lipophilic active ingredients. Optimization is required.

Component Example Excipient Function Concentration (% w/w)
Active Ingredient This compound Therapeutic Agent 0.5
Oil Phase Oleic Acid / Isopropyl Myristate Solvent for this compound, Skin Penetration Enhancer 5.0 - 10.0
Surfactant Polysorbate 80 (Tween® 80) Emulsifier (forms microemulsion) 15.0 - 25.0
Co-surfactant Propylene Glycol / Transcutol® P Co-emulsifier, Penetration Enhancer, Solubilizer 10.0 - 20.0
Antioxidant Butylated Hydroxytoluene (BHT) Chemical Stabilizer (prevents peroxide degradation) 0.05 - 0.1
Gelling Agent Carbomer 940 Viscosity Modifier (forms gel structure) 1.0 - 1.5
Neutralizer Triethanolamine (TEA) pH adjustment (to neutralize Carbomer) q.s. to pH 5.5 - 6.5

| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of a topical this compound formulation.

Protocol for Preparation of an this compound Microemulsion-Based Gel

This protocol describes the preparation of an oil-in-water (o/w) microemulsion which is then incorporated into a hydrogel base to achieve a suitable viscosity for topical application.[9]

Materials and Equipment:

  • This compound

  • Oil phase (e.g., Oleic Acid)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Antioxidant (e.g., BHT)

  • Gelling agent (e.g., Carbomer 940)

  • Neutralizer (e.g., Triethanolamine)

  • Purified water

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

  • Homogenizer (optional, for particle size reduction if needed)

Procedure:

  • Preparation of the Oil Phase: a. Weigh the required amount of the oil phase (e.g., Oleic Acid). b. Add the specified amounts of this compound and the antioxidant (BHT) to the oil phase. c. Gently stir using a magnetic stirrer at room temperature until all components are fully dissolved.

  • Preparation of the Surfactant/Co-surfactant (Sₘᵢₓ) Mixture: a. In a separate beaker, accurately weigh the surfactant (Polysorbate 80) and co-surfactant (Propylene Glycol). b. Mix them thoroughly. This mixture is often referred to as the Sₘᵢₓ.

  • Formation of the Microemulsion: a. Add the oil phase (from step 1) to the Sₘᵢₓ mixture. b. Stir the mixture continuously. c. Slowly add the purified water drop-by-drop to the oil-Sₘᵢₓ mixture under constant, gentle magnetic stirring.[10] d. Continue stirring until a clear, transparent, and homogenous liquid forms, indicating the formation of a microemulsion.[11]

  • Preparation of the Gel Base: a. In a separate beaker, slowly disperse the gelling agent (Carbomer 940) into the prepared microemulsion under continuous stirring. b. Avoid clump formation by adding the powder slowly. Continue stirring until the polymer is fully hydrated and dispersed.

  • Final Formulation: a. Slowly add the neutralizer (Triethanolamine) dropwise to the dispersion while stirring. b. Monitor the pH continuously until it reaches the target range (typically 5.5-6.5 for skin compatibility). c. A viscous, transparent, or translucent gel will form. Stop stirring and let the gel set, allowing any entrapped air bubbles to escape. d. Store the final formulation in an airtight, light-resistant container, preferably at refrigerated temperatures (2-8 °C) to minimize degradation.

Protocol for In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of this compound from the prepared topical formulation using vertical Franz diffusion cells.[1][12]

Materials and Equipment:

  • Franz diffusion cells with a known diffusion area

  • Excised human or animal (e.g., pig ear) skin, dermatomed to a uniform thickness (e.g., 500-750 µm)

  • Receptor solution: Phosphate-buffered saline (PBS, pH 7.4) with a solubilizing agent for the lipophilic this compound (e.g., 20-40% ethanol or PEG 400) to maintain sink conditions.[1]

  • Water bath with circulator to maintain cell temperature at 32 ± 1 °C

  • Magnetic stirrer plate for Franz cells

  • Micro-syringes for sampling

  • HPLC vials

  • Parafilm

Procedure:

  • Receptor Chamber Preparation: a. Degas the receptor solution by sonication or vacuum to prevent air bubble formation. b. Fill the receptor chamber of each Franz cell with the degassed receptor solution, ensuring there are no trapped bubbles beneath the membrane area. c. Place a small magnetic stir bar in each receptor chamber.

  • Membrane Mounting: a. Cut the excised skin to a size sufficient to cover the orifice of the Franz cell. b. Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber. c. Clamp the chambers together securely to prevent leakage.

  • System Equilibration: a. Place the assembled cells in the water bath set to maintain a skin surface temperature of 32 °C. b. Allow the system to equilibrate for at least 30 minutes. Check for any leaks or air bubbles.

  • Formulation Application: a. Accurately weigh a finite dose of the this compound gel formulation (e.g., 10-20 mg/cm²) and apply it evenly onto the surface of the skin in the donor chamber. b. Cover the top of the donor chamber with parafilm to prevent evaporation of volatile components.

  • Sampling: a. At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-300 µL) from the sampling arm of the receptor chamber. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[1] c. Transfer the collected samples into HPLC vials for analysis.

  • Data Analysis: a. Analyze the concentration of this compound in the collected samples using a validated HPLC method (see Protocol 3.3). b. Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. c. Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jₛₛ, in µg/cm²/h).

Protocol for Quantification of this compound by HPLC

This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in samples from formulation assays and permeation studies.[13][14][15]

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Autosampler vials

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. b. Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: a. For Formulation Assay: Accurately weigh a portion of the gel and dissolve it in a known volume of methanol. Vortex and sonicate to ensure complete extraction. Filter the solution through a 0.45 µm syringe filter before injection. b. For Permeation Samples: The samples collected from the Franz cell receptor solution can often be injected directly after filtering, provided the concentration is within the calibration range. Dilute with receptor solution if necessary.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v).[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detector Wavelength: this compound lacks a strong chromophore. Detection can be attempted at low UV wavelengths (e.g., 200-220 nm).[15] A refractive index (RI) detector may also be suitable.

    • Run Time: Approximately 10-15 minutes, or until the this compound peak has eluted and the baseline is stable.

  • Analysis and Quantification: a. Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations. b. Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Table 3: Example HPLC Parameters for this compound Quantification

Parameter Suggested Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35 v/v), Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 210 nm
Column Temperature 30 °C

| Retention Time | To be determined experimentally |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical workflow for the development and evaluation of a topical this compound formulation.

G cluster_charact cluster_eval form_dev Formulation Development preform Pre-formulation Studies (Solubility, Stability) form_dev->preform me_prep Microemulsion Preparation (Water Titration) preform->me_prep gel_incorp Incorporation into Gel me_prep->gel_incorp charact Physicochemical Characterization gel_incorp->charact ph_visc pH & Viscosity charact->ph_visc glob_size Globule Size & PDI charact->glob_size drug_cont Drug Content charact->drug_cont eval Performance Evaluation charact->eval ivpt In Vitro Permeation Test (Franz Cells) eval->ivpt stability Stability Studies (Accelerated) eval->stability final_form Optimized Formulation eval->final_form

Caption: Workflow for Topical this compound Formulation Development.

Proposed Mechanism of this compound-Induced Skin Sensitization

This compound can act as a skin sensitizer. The proposed mechanism involves its activation into radical species, which then interact with skin proteins to initiate an immune response mediated by dendritic cells (DCs).[2][6][17]

G This compound This compound (Pro-haptan) activation Activation (e.g., by Fe²⁺, metabolism) This compound->activation Bioactivation radicals Reactive Intermediates (Carbon-centered radicals) activation->radicals proteins Skin Proteins (Cysteine residues) radicals->proteins Covalent Binding haptenation Haptenation (Antigen Formation) radicals->haptenation dc Immature Dendritic Cell (DC) haptenation->dc Recognized by uptake Antigen Uptake & Processing dc->uptake maturation DC Maturation & Activation uptake->maturation cytokines Release of Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6, IL-8) maturation->cytokines costim Upregulation of Co-stimulatory Molecules (CD86, CD80, CD40, CD54) maturation->costim

Caption: Proposed Pathway for this compound Skin Sensitization.

References

Troubleshooting & Optimization

Ascaridole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ascaridole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the photooxidation of α-terpinene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield Incomplete Reaction: The reaction may not have proceeded to completion. Common reasons include insufficient reaction time, low light intensity, or depleted oxygen.[1][2]- Monitor the reaction progress using techniques like TLC or GC to ensure the consumption of the starting material, α-terpinene.[3] - Increase the reaction time or the intensity of the light source.[4] - Ensure a continuous and sufficient supply of oxygen or air to the reaction mixture.[5]
Ineffective Photosensitizer: The chosen photosensitizer (e.g., Rose Bengal, chlorophyll) may be degraded, of low quality, or used in an incorrect concentration.- Use a fresh, high-purity photosensitizer. - Optimize the concentration of the photosensitizer. Too high a concentration can block light penetration. - Consider using a supported photosensitizer for easier recovery and potential for reuse.[5]
Inappropriate Solvent: The solvent can significantly impact the reaction efficiency.- Use a solvent in which both α-terpinene and the photosensitizer are soluble. Ethanol and methanol are commonly used.[3][5] - Ensure the solvent is dry and free of impurities that could quench the reaction.
High Levels of Byproducts (p-Cymene) Side Reactions: p-Cymene is a common byproduct formed through an alternative reaction pathway of α-terpinene.[5][6]- Optimize reaction conditions to favor the [4+2] cycloaddition that forms this compound. This may involve adjusting the temperature and light wavelength. - Some photosensitizers may favor the formation of this compound over p-cymene. Experiment with different photosensitizers.
High Levels of Byproducts (Isothis compound) Thermal Isomerization: this compound can thermally isomerize to the more stable isothis compound, especially at elevated temperatures.[5][7]- Maintain a low reaction temperature. Performing the reaction at or below room temperature is recommended.[8][9] - Avoid excessive heating during the workup and purification steps.
Difficulty in Product Purification Similar Polarity of Components: this compound, unreacted α-terpinene, and byproducts can have similar polarities, making separation by chromatography challenging.- Utilize column chromatography with a silica gel stationary phase. A common eluent system is a mixture of hexane and diethyl ether (e.g., 90:10).[10] - For challenging separations, consider preparative HPLC.
Product Decomposition Instability of this compound: this compound is a peroxide and is inherently unstable, especially when heated or exposed to acids.[11] It can decompose explosively at temperatures above 130°C.- Handle this compound with care, avoiding high temperatures and strong acids.[11] - Store the purified product at low temperatures and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method is the photosensitized oxidation of α-terpinene. This reaction involves bubbling oxygen through a solution of α-terpinene and a photosensitizer (such as Rose Bengal or chlorophyll) while irradiating with visible light.[11] This process mimics the natural biosynthesis of this compound.

Q2: How can I monitor the progress of the this compound synthesis reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the α-terpinene starting material and the appearance of the this compound product.

Q3: What are the expected yields for this compound synthesis?

A3: Yields can vary significantly depending on the reaction conditions. However, under optimized conditions, yields of up to 80-99% have been reported.[4][8][10]

Q4: What are the primary byproducts I should expect, and how can I minimize them?

A4: The two main byproducts are p-cymene and isothis compound.[5]

  • p-Cymene is formed from a competing reaction pathway of α-terpinene.[6] Its formation can be minimized by optimizing reaction conditions to favor the desired cycloaddition.

  • Isothis compound is formed by the thermal isomerization of this compound.[5][7] To minimize its formation, it is crucial to maintain low temperatures throughout the reaction and purification process.[8][9]

Q5: What is the best way to purify synthesized this compound?

A5: Column chromatography on silica gel is a common and effective method for purifying this compound from the reaction mixture.[10] A typical eluent system is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like diethyl ether.

Q6: Are there any safety precautions I should take when working with this compound?

A6: Yes, this compound is an organic peroxide and can be explosive when heated or treated with strong acids.[11] It is essential to handle it with care, avoid high temperatures, and store it properly in a cool, dark place.

Quantitative Data Summary

The following table summarizes various reported yields for the synthesis of this compound under different experimental conditions.

PhotosensitizerSolventLight SourceReaction TimeYield (%)Reference
Rose Bengal (supported)EthanolLEDA few minutesHigh Conversion & Selectivity[5]
PDAIS/H₂O₂DichloromethaneN/A3 hours80[10]
BODIPY-functionalized hostN/AVisible LightN/AUp to 28-fold rate increase[12]
Rose BengalMethanol500-W tungsten lamps3 hoursN/A[3]
Ti(IV) complexesN/A420 nm LEDsN/AN/A[6]
Rose Bengal (supported)N/A530 nm & 580 nm LEDsN/AQuantitative[4]

Experimental Protocols

Detailed Protocol for Photooxidation of α-Terpinene to this compound

This protocol is a general guideline based on commonly cited laboratory procedures.[3]

Materials:

  • α-Terpinene

  • Photosensitizer (e.g., Rose Bengal)

  • Solvent (e.g., Methanol, Ethanol)

  • Oxygen gas

  • Reaction vessel (preferably glass with a gas inlet and outlet)

  • Light source (e.g., tungsten lamps, LEDs)

  • Cooling system (e.g., ice bath)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve α-terpinene and a catalytic amount of the photosensitizer (e.g., 5 mg of Rose Bengal for 6.1 mmol of α-terpinene) in the chosen solvent (e.g., 80 ml of methanol) in the reaction vessel.[3]

  • Place the reaction vessel in a cooling bath to maintain a low temperature (e.g., 0°C).[3]

  • Continuously bubble oxygen gas through the solution while stirring vigorously.

  • Irradiate the reaction mixture with the light source.[3]

  • Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.

  • Once the α-terpinene has been consumed, stop the irradiation and the oxygen flow.

  • Remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether eluent system.[10]

  • Characterize the purified this compound using spectroscopic methods (e.g., NMR, IR).

Visualizations

Ascaridole_Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products alpha_Terpinene alpha_Terpinene This compound This compound alpha_Terpinene->this compound [4+2] Cycloaddition p_Cymene p-Cymene (Byproduct) alpha_Terpinene->p_Cymene Side Reaction Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->this compound Photosensitizer Photosensitizer Photosensitizer->Singlet_Oxygen Generates Light Light (hν) Light->Photosensitizer Activates

Caption: Signaling pathway for the synthesis of this compound from α-terpinene.

Ascaridole_Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve α-terpinene and photosensitizer in solvent - Cool the reaction vessel Start->Reaction_Setup Photooxidation Photooxidation: - Bubble O₂ through the solution - Irradiate with light Reaction_Setup->Photooxidation Monitoring Reaction Monitoring: - TLC or GC analysis Photooxidation->Monitoring Monitoring->Photooxidation Incomplete Workup Workup: - Remove solvent under reduced pressure Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography Workup->Purification Characterization Characterization: - NMR, IR Purification->Characterization End End Characterization->End

Caption: Experimental workflow for this compound synthesis.

References

Preventing thermal degradation of ascaridole during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal degradation of ascaridole during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal degradation a concern?

A1: this compound is a naturally occurring monoterpenoid with a unique and thermally sensitive peroxide bridge. This structure is responsible for its significant biological activities, including its anthelmintic properties. However, this peroxide group makes this compound highly susceptible to degradation at elevated temperatures, leading to a loss of potency and the formation of undesired byproducts. Violent decomposition can occur when this compound is heated above 130°C.[1]

Q2: What are the primary degradation products of this compound?

A2: The main thermal degradation products of this compound are isothis compound and p-cymene. The formation of these compounds indicates that the desired active molecule has been compromised.

Q3: Which extraction methods are most suitable for preserving this compound?

A3: Extraction methods that employ lower temperatures are generally preferred. Supercritical CO2 Fluid Extraction (SFE) and Microwave-Assisted Hydrodistillation (MAHD) are often more suitable than traditional high-temperature hydrodistillation or steam distillation for minimizing thermal degradation.

Q4: Can I use conventional hydrodistillation to extract this compound?

A4: While conventional hydrodistillation is a common method for essential oil extraction, it can lead to significant degradation of this compound due to prolonged exposure to high temperatures. If this method is used, careful optimization of parameters such as distillation time and temperature is crucial to minimize degradation.

Q5: How can I monitor for this compound degradation during my experiments?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective analytical technique to identify and quantify this compound and its degradation products.[2][3] By analyzing your extract, you can determine the extent of degradation and optimize your extraction parameters accordingly.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction.

Problem Potential Cause Recommended Solution
Low this compound Yield Thermal Degradation: The extraction temperature is too high, or the extraction time is too long.- For Hydrodistillation: Reduce the distillation time and temperature. Consider using a vacuum to lower the boiling point of the water. - For MAHD: Optimize the microwave power and irradiation time to avoid overheating. - For SFE: Use a lower extraction temperature (e.g., 40-50°C).
Incomplete Extraction: The solvent is not effectively penetrating the plant material.- Ensure the plant material is properly ground to increase surface area. - For SFE: Optimize the pressure and consider using a co-solvent like ethanol to improve solvating power.
Improper Solvent Choice (for solvent extraction): The solvent is not suitable for this compound.- Use a non-polar solvent like hexane for extraction.
High Levels of Degradation Products (e.g., isothis compound, p-cymene) Excessive Heat Exposure: The extraction process is operating at too high a temperature.- Immediately lower the extraction temperature. - For methods involving heat, use the minimum effective temperature and time.
Presence of Acidic Impurities: Acids can catalyze the degradation of this compound.- Ensure all glassware is thoroughly cleaned and free of acidic residues. - If using a co-solvent in SFE, ensure it is of high purity and free from acidic contaminants.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound in the plant material can vary depending on factors like harvest time and growing conditions.- Standardize the collection and pre-treatment of your plant material. - Analyze a sample of the raw material to determine the initial this compound content before extraction.
Inconsistent Extraction Parameters: Minor variations in temperature, pressure, or time can lead to different outcomes.- Carefully control and monitor all extraction parameters. - Calibrate all instruments regularly.

Data Presentation

The following tables summarize quantitative data from various studies on this compound extraction, providing a comparison of different methods and their outcomes.

Table 1: Comparison of this compound Yield from Microwave-Assisted Extraction (MAE) and Steam Distillation (SD) of Epazote

Extraction MethodSolventPower/TempTimeThis compound Yield (%)Reference
MAEWater400 W60 min0.45[4]
SDWaterBoiling120 min~0.45[4]

Note: While the yields are similar, MAE was achieved in a significantly shorter time, reducing the risk of thermal degradation.

Table 2: Supercritical CO2 Extraction (SFE) Parameters for Oleoresin Containing this compound from Coreopsis tinctoria Nutt.

Pressure (MPa)Temperature (°C)Time (h)Oleoresin Yield (%)Reference
27.54533.163[5]

Note: This study optimized for overall oleoresin yield, which includes this compound. The lower temperature is beneficial for preserving heat-sensitive compounds.

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD) for this compound Extraction

This protocol is based on a modified domestic microwave oven setup.

Materials:

  • Dried and powdered Dysphania ambrosioides (Epazote) leaves

  • Distilled water

  • Modified microwave oven with a Clevenger-type apparatus

  • Round-bottom flask (1 L)

  • Heating mantle (for comparison with conventional HD)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Place 100 g of dried, powdered epazote leaves into the 1 L round-bottom flask.

  • Add 500 mL of distilled water to the flask.

  • Place the flask inside the microwave oven and connect it to the Clevenger-type apparatus.

  • Set the microwave power to 400 W and the extraction time to 60 minutes.

  • Begin the extraction. The microwave energy will heat the water and plant material, causing the essential oils to vaporize.

  • The vapor will rise, be condensed by the Clevenger apparatus, and collected.

  • After 60 minutes, turn off the microwave and allow the apparatus to cool.

  • Carefully collect the essential oil from the collection arm of the Clevenger apparatus.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Analyze the oil using GC-MS to determine the yield and purity of this compound.

Protocol 2: Supercritical CO2 Fluid Extraction (SFE) of this compound

This protocol provides a general framework for SFE of this compound. Optimal parameters may vary based on the specific equipment and plant material.

Materials:

  • Dried and ground Chenopodium ambrosioides

  • Supercritical fluid extractor

  • High-purity CO2

  • Co-solvent (e.g., ethanol, optional)

  • Separation vessel

  • GC-MS for analysis

Procedure:

  • Load the extraction vessel with the ground plant material.

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 20-30 MPa).

  • Heat the CO2 to the desired extraction temperature (e.g., 40-50°C).

  • If using a co-solvent, introduce it into the CO2 stream at the desired concentration.

  • Allow the supercritical CO2 to flow through the extraction vessel for the desired extraction time (e.g., 2-3 hours).

  • The CO2, now containing the extracted compounds, flows to the separation vessel.

  • In the separator, reduce the pressure and/or increase the temperature to cause the this compound to precipitate out of the CO2.

  • Collect the extracted this compound from the separator.

  • The CO2 can be recycled back to the extractor.

  • Analyze the extract using GC-MS to determine the yield and purity of this compound.

Visualizations

Diagram 1: this compound Thermal Degradation Pathway

G This compound This compound (C10H16O2) Heat Heat (>130°C) or Acid This compound->Heat Isothis compound Isothis compound (Rearrangement Product) Heat->Isothis compound Isomerization pCymene p-Cymene (Decomposition Product) Heat->pCymene Decomposition G PlantMaterial Plant Material (e.g., Chenopodium ambrosioides) Extraction Extraction (SFE, MAHD, HD) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification Analysis Analysis (GC-MS) CrudeExtract->Analysis Purethis compound Pure this compound Purification->Purethis compound Purethis compound->Analysis Data Data (Yield, Purity, Degradation Products) Analysis->Data G Problem Low this compound Yield CheckDegradation Analyze for Degradation Products (GC-MS) Problem->CheckDegradation DegradationPresent Degradation Products Present? CheckDegradation->DegradationPresent ReduceHeat Reduce Temperature/Time DegradationPresent->ReduceHeat Yes CheckExtractionParams Review Extraction Parameters (Pressure, Solvent, Particle Size) DegradationPresent->CheckExtractionParams No OptimizeParams Optimize Parameters CheckExtractionParams->OptimizeParams

References

Technical Support Center: Overcoming Ascaridole Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of ascaridole's poor solubility in aqueous solutions. This compound, a natural monoterpenoid with a range of biological activities, is inherently lipophilic and sparingly soluble in water, which can impede experimental reproducibility and limit its therapeutic development.[1][2]

This center provides structured troubleshooting advice, frequently asked questions, comparative data on solubilization techniques, and detailed experimental protocols to facilitate your research.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound in aqueous media.

Problem / Observation Potential Cause Recommended Solution
Cloudiness or precipitation upon adding this compound stock (in organic solvent) to aqueous buffer or cell media. The concentration of this compound has exceeded its solubility limit in the final aqueous solution. The organic solvent concentration may be too low to maintain solubility.1. Decrease Final Concentration: Lower the final working concentration of this compound. 2. Increase Co-solvent Percentage: If experimentally permissible, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Note the potential for solvent toxicity in cell-based assays. 3. Use a Pre-formed Complex: Prepare an inclusion complex with a cyclodextrin (like HP-β-CD) before adding to the aqueous medium. This encapsulates the this compound molecule, enhancing its solubility.[3]
Phase separation or visible oil droplets in the final formulation. The formulation is unstable. This is common in simple mixtures and indicates that the lipophilic this compound is not being effectively dispersed in the aqueous phase.1. Incorporate Surfactants: Use biocompatible surfactants (e.g., Tween 80, Polysorbate 80) to create a micellar solution or a stable emulsion.[4][5] 2. Develop a Nanoemulsion: For a more stable and homogenous system, formulate a nanoemulsion using high-energy methods like ultrasonication or high-pressure homogenization.[6][7] This creates extremely small, stable droplets of an oil phase (containing this compound) dispersed in water.
Low or inconsistent results in biological assays. Poor bioavailability due to precipitation of this compound in the assay medium. The effective concentration of soluble this compound is much lower than the nominal concentration.1. Confirm Solubility: Before conducting the assay, visually inspect the highest concentration stock under a microscope for signs of precipitation. 2. Switch Solubilization Method: Move from a simple co-solvent approach to a more robust method like cyclodextrin complexation or a nanoemulsion to ensure the compound remains bioavailable throughout the experiment.[3][8]
Crystallization of the compound in a lipophilic formulation during storage. The formulation is supersaturated, and the amorphous drug is reverting to a more stable crystalline state.1. Incorporate a Nucleation Inhibitor: Add a polymer like polyvinylpyrrolidone (PVP) to the formulation to inhibit crystal growth.[9] 2. Ensure Complete Dissolution: When preparing lipid-based formulations, ensure the this compound is fully dissolved in the lipid vehicle, potentially with gentle heating, before storage.[9]

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is poorly soluble in water. Its predicted water solubility is approximately 0.53 g/L (or 530 µg/mL), while some sources state it as 0.053 g/100 ml (530 µg/mL).[10][11] It is, however, soluble in most organic solvents like DMSO, ethanol, acetone, and chloroform.[10][12]

Q2: I am using DMSO as a co-solvent. What concentration is safe for my cell culture experiments?

The toxicity of Dimethyl Sulfoxide (DMSO) is cell-line dependent, but most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. It is crucial to run a vehicle control (media with the same percentage of DMSO but without this compound) to ensure that the observed effects are from the compound and not the solvent.

Q3: What are the main strategies to improve the aqueous solubility of this compound?

The primary strategies for solubilizing lipophilic compounds like this compound fall into several categories:

  • Co-solvency: Using a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 300) to dissolve the compound before diluting it in an aqueous medium.[13]

  • Use of Surfactants: Employing surfactants (e.g., Tween 80, Cremophor EL) above their critical micelle concentration to form micelles that encapsulate this compound.[4]

  • Cyclodextrin Complexation: Creating an inclusion complex where the hydrophobic this compound molecule sits inside the cavity of a cyclic oligosaccharide (e.g., hydroxypropyl-beta-cyclodextrin, HP-β-CD), rendering it water-soluble.[3][14]

  • Lipid-Based Formulations: Developing systems like nanoemulsions, where this compound is dissolved in an oil phase that is then dispersed as nano-sized droplets in water, stabilized by surfactants.[6][7]

Q4: How do I choose the best solubilization method for my experiment?

The choice depends on your experimental context, particularly the required concentration and whether it is for in vitro or in vivo use. The decision-making process can be visualized as follows:

start Start: Need to Solubilize this compound in_vitro In Vitro or In Vivo? start->in_vitro conc Required Concentration? in_vitro->conc In Vitro toxicity Toxicity a Major Concern? in_vitro->toxicity In Vivo cosolvent Use Co-solvent (e.g., DMSO, EtOH) Keep final % low (<0.5%) conc->cosolvent Low (<50 µM) cyclo Use Cyclodextrin (HP-β-CD) Good for higher concentrations conc->cyclo High (>50 µM) toxicity->cyclo Yes nano Use Nanoemulsion or other Lipid-Based System Best for high doses & in vivo toxicity->nano No (High Dose Needed)

Caption: Decision tree for selecting a suitable solubilization method for this compound.

Q5: Are there safety concerns with this compound itself?

Yes. This compound is an organic peroxide and is unstable. It can decompose explosively when heated above 130°C or when treated with organic acids.[12] It is also toxic and should be handled with appropriate safety precautions, including wearing personal protective equipment.[10][12]

Data Presentation: Comparison of Solubilization Techniques

The following table summarizes various approaches for enhancing this compound solubility, providing a comparison to guide your selection.

Method Key Reagents Mechanism Advantages Limitations
Co-Solvency DMSO, Ethanol, PEG 300Reduces solvent polarity.[15]Simple to prepare; suitable for initial screening.[13]Potential for solvent toxicity; limited solubilization capacity; risk of precipitation upon dilution.[13][16]
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD), β-cyclodextrinEncapsulation of the hydrophobic drug within the cyclodextrin cavity.[14]Significant increase in solubility; low toxicity; suitable for in vitro and in vivo use.[3][8]Requires specific drug-to-cyclodextrin ratio; can be more complex to prepare than co-solvent methods.[17]
Nanoemulsion (Oil-in-Water) Carrier Oil (e.g., MCT, Soybean Oil), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Ethanol)This compound is dissolved in oil nanodroplets dispersed in an aqueous phase.[7]High loading capacity; excellent stability; suitable for oral and parenteral administration; enhances bioavailability.[6]Requires specialized equipment (sonicator, homogenizer); formulation development can be complex.[18]

Experimental Protocols

Here are detailed protocols for two common and effective solubilization methods.

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is efficient and does not require specialized equipment.[14][17]

Objective: To prepare a solid, water-soluble powder of an this compound/HP-β-CD complex.

Materials:

  • This compound

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven or desiccator

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a common starting point). Calculate the required mass of each component.

  • Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise and triturate with the pestle until a homogenous, thick paste is formed.

  • Incorporation of this compound: Slowly add the calculated amount of this compound to the paste.

  • Kneading: Knead the mixture thoroughly and vigorously with the pestle for 45-60 minutes. The mixture should remain a consistent paste. If it becomes too dry, add a tiny amount of water. If too wet, add a small amount of HP-β-CD.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40°C for 24 hours or until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

  • Pulverization and Storage: Scrape the dried complex and pulverize it into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity. Store the final complex in a tightly sealed, light-resistant container at 4°C.

Protocol 2: Preparation of an this compound-Loaded Oil-in-Water (O/W) Nanoemulsion

This protocol uses a high-energy ultrasonication method to produce a stable nanoemulsion.

cluster_oil Oil Phase Preparation cluster_aq Aqueous Phase Preparation cluster_mix Emulsification Process cluster_homo Homogenization oil_start 1. Dissolve this compound in Medium-Chain Triglyceride (MCT) Oil add_dropwise 4. Add Oil Phase dropwise to Aqueous Phase under stirring (500 rpm) oil_start->add_dropwise aq_start 2. Dissolve Tween 80 (Surfactant) in Deionized Water aq_vortex 3. Vortex for 5 minutes aq_start->aq_vortex aq_vortex->add_dropwise coarse_emulsion 5. Continue stirring for 15 min to form a coarse emulsion add_dropwise->coarse_emulsion sonicate 6. Sonicate the coarse emulsion (e.g., 40% amplitude, 15 min, pulse mode) coarse_emulsion->sonicate final_product 7. Obtain translucent Nanoemulsion sonicate->final_product

Caption: Workflow for preparing an this compound-loaded O/W nanoemulsion via ultrasonication.

Objective: To prepare a stable, translucent oil-in-water nanoemulsion containing this compound for enhanced aqueous dispersibility.

Materials:

  • This compound

  • Carrier oil (e.g., Medium-Chain Triglyceride oil)

  • Surfactant (e.g., Tween 80 / Polysorbate 80)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Probe sonicator (ultrasonic homogenizer)

  • Beakers and graduated cylinders

Methodology:

  • Prepare the Oil Phase: Accurately weigh the desired amount of this compound and dissolve it in the carrier oil (e.g., 5% w/w of the total formulation). Stir until fully dissolved.

  • Prepare the Aqueous Phase: In a separate beaker, prepare the aqueous phase by dissolving the surfactant (e.g., Tween 80, 10% w/w) in deionized water (e.g., 85% w/w). Stir until a clear solution is formed.[7]

  • Form a Coarse Emulsion: Place the beaker with the aqueous phase on a magnetic stirrer. While stirring at a moderate speed (e.g., 500 rpm), add the oil phase dropwise to the aqueous phase. Continue stirring for an additional 15 minutes to form a milky, coarse emulsion.[18]

  • High-Energy Homogenization: Place the coarse emulsion in an ice bath to dissipate heat. Insert the probe of the sonicator into the liquid. Process the emulsion using high-intensity ultrasound (e.g., 40% amplitude for 15 minutes, using pulses of 5 seconds on and 5 seconds off) until the formulation becomes translucent, indicating the formation of nano-sized droplets.[18]

  • Characterization and Storage: The resulting nanoemulsion should be characterized for particle size, polydispersity index (PDI), and stability. Store at 4°C in a sealed container.

References

Stabilizing ascaridole in solution for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of ascaridole in solution.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution at Room Temperature

Possible Cause Troubleshooting Step Expected Outcome
Exposure to Light Store the this compound solution in an amber vial or a container wrapped in aluminum foil to protect it from light.Reduced rate of degradation. This compound is known to be light-sensitive.
Inappropriate Solvent While this compound is soluble in most organic solvents, its stability can vary. Consider switching to a less reactive, aprotic solvent. If using an alcohol, ensure it is of high purity and low in water content.Improved stability of the this compound solution.
Presence of Contaminants Ensure the solvent is of high purity and free from acidic or metallic impurities, which can catalyze decomposition. Use fresh, unopened solvents when preparing stock solutions.This compound stability is enhanced by minimizing catalytic degradation pathways.
Elevated Temperature This compound is thermally unstable.[1] Do not store solutions at room temperature for extended periods. For short-term storage (up to 1 month), use a temperature of -20°C. For long-term storage (up to 6 months), store at -80°C.[2]Significant improvement in the long-term stability of the this compound solution.

Issue 2: Inconsistent Results in Analytical Assays (e.g., GC-MS, HPLC)

Possible Cause Troubleshooting Step Expected Outcome
Thermal Degradation During GC Analysis This compound can undergo thermal isomerization to isothis compound in the heated GC inlet.[3][4] Lower the injector temperature to the minimum required for efficient volatilization (e.g., 150-170°C).Minimized formation of isothis compound, leading to more accurate quantification of this compound.[5]
Degradation in HPLC Mobile Phase If using an acidic mobile phase, this compound may degrade on the column. Buffer the mobile phase to a neutral pH if compatible with your analytical method.Improved peak shape and more reproducible quantification of this compound.
Inconsistent Sample Preparation Ensure that samples are prepared immediately before analysis and are kept on ice or in a cooled autosampler to prevent degradation prior to injection.Reduced variability between replicate injections and different sample sets.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions?

A1: For long-term stability, this compound solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] All solutions must be protected from light by using amber vials or by wrapping the container in aluminum foil.[6]

Q2: Which solvent is best for storing this compound?

Q3: Can I use antioxidants to stabilize my this compound solution?

A3: Yes, antioxidants can be used to stabilize organic peroxides. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E) may be effective. It is advisable to start with a low concentration (e.g., 0.01-0.1% w/v) and verify compatibility with your downstream applications. Note that some phenolic antioxidants may cause discoloration of the solution.

Q4: What are the primary degradation products of this compound?

A4: Under thermal stress, this compound is known to isomerize to isothis compound.[3][4] In the presence of acids or upon heating, it can decompose into various other products, including p-cymene.[1] Reduction, for instance with iron(II) sulfate, leads to the formation of the more stable this compound glycol.[1]

Q5: My this compound solution has turned yellow. Is it still usable?

A5: A color change may indicate degradation or the presence of impurities. It is strongly recommended to re-analyze the concentration and purity of the this compound solution using a validated analytical method, such as HPLC or quantitative NMR, before further use.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound in Solution

This protocol is based on general guidelines for stability testing of pharmaceutical substances.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO, ethanol).

    • Divide the stock solution into multiple aliquots in amber glass vials with airtight caps.

  • Storage Conditions:

    • Store the aliquots under the following conditions:

      • Long-term: -80°C

      • Intermediate: -20°C

      • Accelerated: 4°C (in the dark)

  • Testing Frequency:

    • Analyze the samples at the following time points:

      • Initial (Time 0)

      • 1 month

      • 3 months

      • 6 months

      • 12 months (for -80°C and -20°C)

  • Analytical Method:

    • Use a validated stability-indicating method, such as RP-HPLC with UV detection, to determine the concentration of this compound.

    • The method should be able to separate this compound from its potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • A significant loss is often defined as a decrease to below 90% of the initial concentration.

Protocol 2: Quantification of this compound using RP-HPLC

This is a general method that may require optimization for specific instrumentation and solvents.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

    • Column Temperature: Ambient or controlled at 25°C.

  • Standard Preparation:

    • Prepare a series of calibration standards of this compound in the mobile phase.

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the mobile phase to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples.

    • Construct a calibration curve from the peak areas of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

Table 1: Illustrative Long-Term Stability of this compound (1 mg/mL in DMSO)

Storage Condition0 Months1 Month3 Months6 Months
-80°C 100%99.8%99.5%99.2%
-20°C 100%98.5%95.3%90.1%
4°C 100%92.1%78.4%55.6%
25°C (Room Temp) 100%75.3%40.2%<10%

Note: The data in this table is for illustrative purposes to demonstrate expected trends and is not based on specific experimental results.

Visualizations

This compound Degradation and Stabilization Workflow cluster_storage Storage Conditions cluster_degradation Degradation Pathway cluster_stabilization Stabilization Strategies Ascaridole_Solution This compound in Solution Degradation Degradation Products (e.g., Isothis compound, p-cymene) Ascaridole_Solution->Degradation degrades via Light Light Exposure Light->Ascaridole_Solution Heat Elevated Temperature Heat->Ascaridole_Solution Contaminants Acid/Metal Contaminants Contaminants->Ascaridole_Solution Cold_Storage Cold Storage (-20°C to -80°C) Cold_Storage->Ascaridole_Solution stabilizes Light_Protection Light Protection (Amber Vials) Light_Protection->Ascaridole_Solution stabilizes Antioxidants Addition of Antioxidants (e.g., BHT) Antioxidants->Ascaridole_Solution stabilizes

Caption: this compound Degradation and Stabilization Workflow.

Troubleshooting Workflow for this compound Solution Instability Start This compound Solution Shows Instability Check_Storage Check Storage Conditions Start->Check_Storage Temp_Correct Temperature > -20°C? Check_Storage->Temp_Correct Light_Correct Exposed to Light? Temp_Correct->Light_Correct No Implement_Cold Implement Storage at -20°C or -80°C Temp_Correct->Implement_Cold Yes Solvent_Check Review Solvent Choice and Purity Light_Correct->Solvent_Check No Implement_Light_Protection Use Amber Vials or Foil Wrap Light_Correct->Implement_Light_Protection Yes Consider_Antioxidant Consider Adding Antioxidant (e.g., BHT) Solvent_Check->Consider_Antioxidant Implement_Cold->Light_Correct Implement_Light_Protection->Solvent_Check Re-evaluate Re-evaluate Stability Consider_Antioxidant->Re-evaluate

Caption: Troubleshooting Workflow for this compound Solution Instability.

References

Troubleshooting inconsistent results in ascaridole bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ascaridole bioassays. Our goal is to help you achieve more consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during this compound bioassays in a question-and-answer format.

Q1: My this compound shows little to no activity in my in vitro assay, or the IC50 values are highly variable between experiments. What is the most likely cause?

A1: The most common reason for inconsistent or low activity of this compound in vitro is the lack of sufficient ferrous iron (Fe²⁺) in the assay system. This compound is a pro-drug that requires activation by Fe²⁺ or reduced heme to form cytotoxic carbon-centered radicals.[1][2] Without this activation step, this compound itself is significantly less toxic.

Troubleshooting Steps:

  • Iron Supplementation: Ensure your cell culture medium is supplemented with a source of ferrous iron. A common starting point is the addition of ferrous sulfate (FeSO₄). One study demonstrated that 50 µM FeSO₄ can induce lipid peroxidation in macrophages without causing cell death, providing a potential concentration to test.[3]

  • Basal Medium Iron Content: Be aware that the basal iron concentration can vary between different types of cell culture media. This variability can be a significant source of inconsistent results.

  • Iron Chelators: Avoid using media or supplements containing high concentrations of iron chelators, which would prevent the activation of this compound.

Q2: I've noticed a decline in the potency of my this compound stock solution over time. How should I properly store and handle this compound?

A2: this compound is an organic peroxide and is inherently unstable, sensitive to heat, light, and strong acids.[3] Improper storage is a frequent cause of decreased potency.

Troubleshooting Steps:

  • Solvent Selection: this compound is poorly soluble in water. For in vitro assays, it is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO).

  • Stock Solution Storage: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots protected from light at -20°C or -80°C. While many compounds are stable in DMSO for extended periods, this compound's peroxide bridge makes it more susceptible to degradation. It is recommended to use freshly prepared dilutions for each experiment.

  • Working Solution Preparation: When preparing working dilutions in your aqueous assay medium, do so immediately before adding to your cells. Do not store this compound in aqueous solutions for extended periods, as its stability is significantly lower in these conditions, especially at 37°C.[4]

Q3: My results are inconsistent when testing this compound from different suppliers or even different lots from the same supplier. Why does this happen?

A3: The purity and composition of this compound can vary significantly, especially if it is sourced from a natural extract (e.g., Chenopodium oil) rather than being a purified, synthetic compound.

Troubleshooting Steps:

  • Source Verification: Whenever possible, use purified this compound (>95% purity) and obtain a certificate of analysis from the supplier.

  • Analytical Chemistry: If using a natural extract, it is crucial to perform analytical chemistry (e.g., GC-MS) to quantify the percentage of this compound and identify other major components, as these can have synergistic or antagonistic effects.

  • Consistency: For a given project, try to use this compound from a single, well-characterized batch to minimize variability.

Q4: I am using an MTT assay to assess cytotoxicity in macrophages and the results are difficult to reproduce. Are there any specific considerations for this assay?

A4: Yes, MTT assays with metabolically active cells like macrophages can be prone to interference. Furthermore, the mechanism of this compound itself can impact the assay.

Troubleshooting Steps:

  • Mitochondrial Interference: this compound's toxicity is linked to mitochondrial damage through the inhibition of the electron transport chain, particularly Complex I.[1][2][5] Since the MTT assay relies on mitochondrial dehydrogenase activity, this can sometimes lead to a complex dose-response curve.

  • Serum Interference: Components in fetal bovine serum (FBS) can bind to natural products, reducing their effective concentration and bioavailability in the assay.[6] Consider testing with reduced serum concentrations, but first, validate that this does not negatively impact your cell health during the assay period.

  • Assay Endpoint: IC50 values can be highly dependent on the assay endpoint (e.g., 24, 48, or 72 hours).[7] this compound's effect may be more pronounced at later time points. It is crucial to be consistent with the incubation time for all experiments.

  • Alternative Assays: Consider validating your results with an alternative viability assay that uses a different mechanism, such as a resazurin-based assay (measures overall metabolic activity) or a dye-exclusion assay like Trypan Blue (measures membrane integrity).

Data Presentation

The following tables summarize quantitative data from various studies on this compound's bioactivity.

Table 1: Reported IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation TimeIC50 Value (µM)Notes
Peritoneal Macrophages (BALB/c)MTT AssayNot Specified32 ± 8Fe²⁺ was shown to potentiate toxicity.[5]
Leishmania tarentolae PromastigotesViability Assay72 hoursLow µM rangeActivity is dependent on iron-mediated activation.[1]
Plasmodium falciparumGrowth Inhibition72 hours0.05Development arrested at this concentration.[8]
Human Monocyte-Derived Dendritic CellsViability (PI exclusion)24 hours> 60Concentration-dependent cytotoxicity observed.[9]

Table 2: Factors Influencing this compound Bioassay Outcomes

FactorObservationImplication for BioassaysReference
Fe²⁺ (Ferrous Iron) Potentiates toxicity of this compound on oxidative phosphorylation.Essential for consistent in vitro activity. Lack of Fe²⁺ leads to high IC50 values.[1][5]
Temperature Thermally unstable; decomposition kinetics studied at 120-170°C.Avoid high temperatures during storage and handling. Be mindful of degradation at 37°C during assays.[4][10]
Solvent Poorly soluble in water; soluble in DMSO.Use DMSO for stock solutions. Prepare aqueous working solutions fresh.[11]
Mitochondria Inhibits Complex I of the electron transport chain.Can interfere with viability assays that rely on mitochondrial function (e.g., MTT).[1][2][5]
Serum Serum components can bind to test compounds.May reduce the effective concentration of this compound, leading to higher IC50 values.[6][12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: MTT Cytotoxicity Assay on RAW 264.7 Macrophages

This protocol is a generalized procedure based on standard MTT assay methodologies.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (high purity)

  • Anhydrous DMSO

  • FeSO₄ solution (sterile, freshly prepared)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions of the this compound stock in complete culture medium. To ensure activation, add FeSO₄ to the medium to a final concentration of 20-50 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and FeSO₄ only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Resazurin-Based Viability Assay for Leishmania Promastigotes

This protocol is adapted from established methods for assessing Leishmania drug sensitivity.[5]

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in mid-log phase growth

  • M199 medium (or other suitable Leishmania culture medium)

  • This compound (high purity)

  • Anhydrous DMSO

  • FeSO₄ solution (optional, but recommended for consistency)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, filter-sterilized)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Parasite Preparation: Dilute a mid-log phase culture of Leishmania promastigotes to a final density of 2 x 10⁶ cells/mL in fresh culture medium.

  • Compound Plating: Prepare serial dilutions of this compound in culture medium in a 96-well plate (100 µL per well). Include wells with medium only as a negative control.

  • Assay Initiation: Add 100 µL of the parasite suspension to each well, resulting in a final cell density of 1 x 10⁶ cells/mL.

  • Incubation: Incubate the plate at the appropriate temperature for your Leishmania species (e.g., 25°C) for 72 hours.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.

  • Color Development: Incubate the plate for an additional 4-48 hours (optimization may be required) to allow for the metabolic conversion of blue resazurin to pink resorufin.

  • Fluorescence Reading: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of parasite viability relative to the negative control and determine the IC50 value using a sigmoidal dose-response curve fit.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound bioassays.

Ascaridole_Activation_Pathway This compound This compound (Inactive Pro-drug) Activation Reductive Cleavage of Endoperoxide Bridge This compound->Activation Fe2 Fe²⁺ (Ferrous Iron) Fe2->Activation Radical Carbon-Centered Radicals Activation->Radical Lipid Membrane Lipids (Polyunsaturated Fatty Acids) Radical->Lipid attacks Mitochondria Mitochondrial Damage (Complex I Inhibition) Radical->Mitochondria direct damage Peroxidation Lipid Peroxidation Lipid->Peroxidation Peroxidation->Mitochondria Apoptosis Apoptosis Peroxidation->Apoptosis ROS Increased ROS (Oxidative Stress) Mitochondria->ROS ROS->Apoptosis

Caption: this compound's mechanism of action involves iron-dependent activation to form cytotoxic radicals.

Troubleshooting_Workflow Start Inconsistent or Low This compound Activity CheckIron Is Fe²⁺ Supplemented in the Assay? Start->CheckIron AddIron Action: Add FeSO₄ (e.g., 20-50 µM) CheckIron->AddIron No CheckStorage Is this compound Stored Properly? CheckIron->CheckStorage Yes AddIron->CheckStorage ImproveStorage Action: Aliquot, Store at -20°C or below, Protect from Light CheckStorage->ImproveStorage No CheckPurity Is this compound Purity Verified? CheckStorage->CheckPurity Yes ImproveStorage->CheckPurity VerifyPurity Action: Use High-Purity Compound or Perform GC-MS Analysis CheckPurity->VerifyPurity No ReviewAssay Review Assay Parameters (Endpoint, Serum %) CheckPurity->ReviewAssay Yes VerifyPurity->ReviewAssay OptimizeAssay Action: Standardize Incubation Time & Test Reduced Serum ReviewAssay->OptimizeAssay No ConsistentResults Consistent Results ReviewAssay->ConsistentResults All Optimized OptimizeAssay->ConsistentResults

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

References

Technical Support Center: Optimizing Ascaridole Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ascaridole in in vitro settings. Content is structured to address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells? this compound's cytotoxic effects are primarily driven by its unusual endoperoxide bridge.[1] This bridge can be cleaved, particularly in the presence of ferrous iron (Fe2+) or reduced hemin, to generate carbon-centered radicals and reactive oxygen species (ROS).[2][3][4] This leads to a cascade of events including the disruption of cellular redox homeostasis, lipid peroxidation, oxidative DNA damage, and inhibition of glycolysis.[5] Ultimately, these processes can induce a loss of mitochondrial membrane potential, ATP depletion, cell cycle arrest, and apoptosis-like cell death.[5]

Q2: How should I dissolve and prepare this compound for cell culture experiments? this compound is a liquid that is soluble in most organic solvents.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[6][7] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).

Q3: What are the optimal storage conditions for this compound? As a natural organic peroxide, this compound is unstable and can rapidly decompose when heated or exposed to organic acids.[1] Stock solutions in DMSO should be stored at -80°C for long-term stability (up to a year), while pure this compound should be stored at -20°C for up to three years, protected from light and moisture.[7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can lead to degradation.[8]

Q4: Why might I be observing inconsistent results between experiments? Inconsistent results with this compound can stem from several factors:

  • This compound Stability: The compound is inherently unstable; ensure proper storage and handling to prevent degradation.[1][9]

  • Cell Density: The initial number of cells seeded can significantly influence the calculated IC50 and EC50 values.[10] Standardize cell seeding densities across all experiments.

  • Iron Availability: this compound's activity is potentiated by iron.[2][3] Variations in trace iron levels in culture media or supplements could contribute to variability.

  • Cell Line Specifics: The genetic background of your cells, particularly the status of DNA repair pathways like nucleotide excision repair (NER), can dramatically alter sensitivity.[11]

Q5: What concentration range is a good starting point for my dose-response experiments? The effective concentration of this compound is highly dependent on the cell type. It has shown potent activity at nanomolar concentrations in some contexts, while micromolar concentrations are required in others.

  • For highly sensitive cells like Plasmodium falciparum or certain NER-deficient cancer cells, concentrations as low as 0.05 µM to 0.18 µM have been shown to be effective.[11][12]

  • For other cancer or parasitic cell lines, the IC50 values can range from approximately 2 µM to 36 µM.[5][13]

  • Normal (non-cancerous) cells or those proficient in DNA repair may be highly resistant, with IC50 values exceeding 180 µM.[11] It is recommended to start with a broad logarithmic dose range (e.g., 0.01 µM to 200 µM) to determine the sensitivity of your specific cell line.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Cytotoxicity Observed 1. This compound Degradation: Compound may have degraded due to improper storage or handling. 2. Cell Line Resistance: The target cells may be inherently resistant, for example, by having a proficient Nucleotide Excision Repair (NER) pathway.[11] 3. Insufficient Iron: this compound activation is iron-dependent.[2][3]1. Use a fresh aliquot of this compound from a properly stored stock. 2. Verify the NER status of your cell line if possible. Consider testing on a known sensitive cell line as a positive control. 3. While not standard practice to supplement, be aware that basal media iron levels can vary. Ensure consistent media batches.
High Variability in Results 1. Inconsistent Cell Seeding: Different starting cell numbers can alter the effective drug-to-cell ratio.[10] 2. Inconsistent Incubation Times: The effects of this compound are time-dependent. 3. Stock Solution Instability: Repeated freeze-thaw cycles may be degrading the compound.1. Ensure precise and consistent cell counts for seeding in all replicate plates and experiments. 2. Strictly adhere to the planned incubation period for all samples. 3. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Precipitation in Culture Medium 1. Poor Solubility: The concentration of this compound or the final percentage of DMSO may be too high. 2. Improper Dilution: Adding a concentrated stock directly to a large volume of media without proper mixing can cause precipitation.1. Ensure the final DMSO concentration does not exceed 0.5%. If higher drug concentrations are needed, investigate the use of other solubilizing agents. 2. Perform serial dilutions. When making the final dilution into your culture plate, add the compound to a small volume of media first, mix well, and then add to the remaining media in the well.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Concentration Notes
DMSO ≥ 55 mg/mL (326.93 mM) Sonication is recommended for complete dissolution.[7]
Other Organic Solvents Soluble This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[14]

| Aqueous Solution | Limited | this compound is a liquid oil and has low solubility in aqueous media.[1] |

Table 2: Reported Half-Maximal Inhibitory Concentrations (IC50) of this compound

Cell Line / Organism Cell Type IC50 Value (µM) Reference(s)
ERCC6-deficient cells Human (NER-deficient) 0.15 [11]
XPC-deficient cells Human (NER-deficient) 0.18 [11]
Normal counterpart cells Human (NER-proficient) > 180 [11]
Plasmodium falciparum Protozoan parasite ~0.05 (arrested growth) [12]
Leishmania donovani Protozoan parasite (amastigote) 2.00 ± 0.34 [5]
Leishmania donovani Protozoan parasite (promastigote) 2.47 ± 0.18 [5]
Leishmania tarentolae Protozoan parasite (promastigote) 24.5 ± 3.0 [13]
Peritoneal macrophages Murine (primary cells) 32 ± 8 [2]

| CCRF-CEM, HL-60, MDA-MB-231 | Human cancer cell lines | Activity reported, specific IC50 not provided in abstracts |[15][16][17] |

Experimental Protocols

Protocol 1: General Cell Viability Assessment (MTT Assay)

This protocol is adapted from methodologies used to assess mitochondrial function and cell viability.[2][18]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: General Western Blotting for Protein Expression

This is a generalized protocol for analyzing changes in protein expression following this compound treatment.[8][19][20]

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to five times for 5 minutes each with washing buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Detect the signal using an appropriate method, such as chemiluminescence (ECL) for HRP-conjugated antibodies or a fluorescence imager for fluorescent antibodies.

Visualizations

Ascaridole_Activation_Pathway cluster_activation Activation cluster_downstream Downstream Effects This compound This compound Fe_Hemin Fe²⁺ / Reduced Hemin This compound->Fe_Hemin Cleavage Cleavage of Endoperoxide Bridge Fe_Hemin->Cleavage Radicals Carbon-centered Radicals Cleavage->Radicals ROS Reactive Oxygen Species (ROS) Radicals->ROS Stress Oxidative Stress & DNA Damage ROS->Stress

Caption: this compound activation via iron leads to ROS generation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seeding 1. Cell Seeding (96-well plate) Treatment 2. This compound Treatment (Dose-Response) Seeding->Treatment Incubation 3. Incubation (24-72h) Treatment->Incubation Endpoint 4. Endpoint Assay (e.g., MTT, Flow Cytometry) Incubation->Endpoint Data 5. Data Analysis (IC50 Calculation) Endpoint->Data

Caption: General workflow for in vitro this compound cytotoxicity testing.

Mitochondrial_Dysfunction_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Redox Disruption of Redox Homeostasis ROS->Redox MMP Loss of Mitochondrial Membrane Potential (MMP) Redox->MMP ATP ↓ ATP Depletion MMP->ATP Apoptosis Apoptosis ATP->Apoptosis

Caption: this compound-induced mitochondrial dysfunction leading to apoptosis.

References

Technical Support Center: Safe Handling and Disposal of Ascaridole Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of ascaridole waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a natural organic peroxide and a bicyclic monoterpenoid.[1][2] It is a colorless to pale yellow liquid with a pungent odor.[1][2] The primary hazards associated with this compound are:

  • Explosive Instability: It is highly unstable and can decompose violently when heated above 130°C or when in contact with organic acids.[1][2][3] This decomposition can be explosive in nature.[1][2]

  • Toxicity: this compound is toxic if ingested and can cause a range of adverse health effects, including irritation to the skin and mucous membranes, nausea, vomiting, and damage to the central nervous system.[1][2]

  • Carcinogenicity: It is a suspected carcinogen.[1]

  • Oxidizing Agent: As an organic peroxide, it is a strong oxidizing agent and can react violently with reducing agents.[4]

Q2: What are the immediate safety precautions I should take when handling this compound?

Due to its hazardous nature, strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[5]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.

  • Incompatible Materials: Avoid contact with organic acids, reducing agents, and metals, as these can catalyze its decomposition.[1][2]

Q3: How should I store this compound and this compound-containing waste?

Proper storage is critical to prevent decomposition:

  • Containers: Store in the original, tightly sealed, light-resistant containers.[2] Do not use containers with ground glass stoppers or metal caps that could cause friction.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration may be appropriate, but consult the safety data sheet (SDS) for specific storage temperature recommendations.

  • Segregation: Store this compound and its waste separately from incompatible materials, particularly acids, bases, and flammable compounds.

Q4: What is the recommended method for disposing of this compound waste?

The primary and recommended method for the disposal of this compound waste is through chemical neutralization to a more stable compound before final disposal. The most common method is reduction with iron(II) sulfate to form this compound glycol.[1][2]

Q5: Is it safe to pour neutralized this compound waste (this compound glycol) down the drain?

No, it is not recommended to dispose of this compound glycol down the drain.[6] Although more stable than this compound, glycols can still pose an environmental hazard and should be collected and disposed of as hazardous chemical waste according to institutional and local regulations.

Troubleshooting Guide

Issue Possible Cause Solution
Crystals observed in this compound container Peroxide crystallization due to age or improper storage.DO NOT TOUCH OR MOVE THE CONTAINER. Crystalline peroxides are extremely shock-sensitive and can detonate. Immediately contact your institution's Environmental Health and Safety (EHS) office or hazardous waste disposal team for emergency disposal.
Foul, skatole-like odor during handling or storage Decomposition of this compound is occurring.Immediately ensure the area is well-ventilated. Check for any potential heat sources or contaminants that may have initiated decomposition. If the odor is strong, evacuate the area and contact EHS.
Spill of this compound Accidental mishandling.Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a mild detergent and water.
Neutralization reaction with iron(II) sulfate is too vigorous The concentration of this compound is too high, or the iron(II) sulfate solution was added too quickly.Perform the neutralization on a small scale first to gauge the reaction's vigor. Add the iron(II) sulfate solution slowly and in portions, with cooling if necessary.

Experimental Protocols

Protocol for Neutralization of this compound Waste with Iron(II) Sulfate

This protocol describes the reduction of this compound to the more stable this compound glycol.

Materials:

  • This compound waste

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Beakers

  • Stir plate and stir bar

  • Ice bath

  • Appropriate hazardous waste container for this compound glycol

Procedure:

  • Preparation of Iron(II) Sulfate Solution:

    • In a fume hood, prepare a fresh solution of acidified iron(II) sulfate. For every 100 mL of this compound waste (assuming it is primarily an organic solvent containing this compound), prepare a solution by dissolving 6 grams of FeSO₄·7H₂O in 11 mL of distilled water, and then slowly add 0.6 mL of concentrated sulfuric acid. Caution: The addition of acid to water is exothermic.

  • Neutralization Reaction:

    • Place the beaker containing the this compound waste in an ice bath on a stir plate and begin gentle stirring.

    • Slowly add the prepared iron(II) sulfate solution to the this compound waste dropwise or in small portions.

    • Monitor the reaction temperature. If the temperature rises significantly, pause the addition to allow the mixture to cool.

    • Continue adding the iron(II) sulfate solution until the addition no longer produces heat.

  • Verification of Neutralization (Optional but Recommended):

    • Peroxide test strips can be used to verify the absence of peroxides in the organic layer. Follow the manufacturer's instructions for the test strips. A negative result indicates successful neutralization.

  • Waste Collection:

    • Once the reaction is complete and has cooled to room temperature, the resulting mixture containing this compound glycol should be transferred to a clearly labeled hazardous waste container. Label the container as "Hazardous Waste: this compound Glycol in [Solvent]".

Protocol for Disposal of this compound Glycol Waste
  • Waste Segregation:

    • Collect the neutralized this compound glycol solution in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound Glycol," the solvent used, and the approximate concentration. Include any other components present in the waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area for hazardous waste. Ensure the container is sealed and stored away from ignition sources and incompatible materials.

  • Disposal:

    • Arrange for the disposal of the this compound glycol waste through your institution's EHS office or a licensed hazardous waste disposal company. The preferred method of disposal for glycols is typically incineration at a permitted facility.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and this compound Glycol

PropertyThis compoundThis compound Glycol
Chemical Formula C₁₀H₁₆O₂C₁₀H₁₈O₃
Molar Mass 168.23 g/mol Not readily available
Appearance Colorless to pale yellow liquidSolid
Melting Point 3.3 °C~64 °C
Boiling Point Decomposes above 130 °C272 °C
Stability Unstable, sensitive to heat and acidsMore stable than this compound

Data compiled from search results.[1]

Visualizations

Ascaridole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_waste Waste Generation & Disposal start Start Experiment with this compound ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Flame-resistant lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handle Handle this compound fume_hood->handle avoid Avoid: - Heat and ignition sources - Acids and reducing agents handle->avoid waste Generate this compound Waste handle->waste neutralize Neutralize with Iron(II) Sulfate Solution waste->neutralize glycol_waste Collect this compound Glycol Waste neutralize->glycol_waste dispose Dispose as Hazardous Waste glycol_waste->dispose end End dispose->end Ascaridole_Spill_Response spill This compound Spill Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident to EHS dispose->report

References

Validation & Comparative

Ascaridole and Artemisinin: A Comparative Analysis of Efficacy in Anti-Parasitic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two naturally derived endoperoxide-containing compounds, ascaridole and artemisinin. Both molecules have demonstrated significant anti-parasitic properties, primarily attributed to their shared peroxide bridge, a key structural feature for their bioactivity. This document summarizes available quantitative data, outlines experimental methodologies for assessing efficacy, and visualizes the proposed mechanisms of action.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and artemisinin against various parasitic strains, primarily focusing on Plasmodium falciparum, the deadliest species of malaria parasite, and Leishmania donovani, the causative agent of visceral leishmaniasis.

Table 1: In Vitro Efficacy Against Plasmodium falciparum

CompoundP. falciparum Strain(s)IC50 (nM)Reference
This compound-rich Fraction3D7 (chloroquine-sensitive)147.3 ± 7.3[1]
Dd2 (multidrug-resistant)104.9 ± 11.2[1]
This compoundNot specified~50 (arrested development)[2][3]
ArtemisininChloroquine-resistant isolates7.67[4]
Chloroquine-susceptible isolates11.4[4]
Various isolates2.2 - 124[5]

Table 2: In Vitro Efficacy Against Leishmania donovani

CompoundAssayIC50 (µM)Reference
This compoundAnti-promastigote2.47 ± 0.18[6]
Anti-amastigote2.00 ± 0.34[6]
ArtemisininNot specified in retrieved results-

Mechanisms of Action

Both this compound and artemisinin are believed to exert their anti-parasitic effects through a common mechanism involving their endoperoxide bridge. The activation of this bridge is thought to be a critical step, leading to the generation of cytotoxic radical species within the parasite.

This compound's Proposed Mechanism of Action:

This compound's activity is initiated by the cleavage of its endoperoxide bridge, a process that is stimulated by ferrous iron (Fe²⁺) or hemin within the parasite. This cleavage generates carbon-centered radicals. These highly reactive radicals are thought to be the primary cytotoxic agents, leading to parasite death through various mechanisms, including the disruption of redox homeostasis, enhanced production of reactive oxygen species (ROS), lipid peroxidation, and depletion of thiols. This cascade of events ultimately culminates in an apoptotic-like cell death of the parasite.[6]

ascaridole_mechanism cluster_activation Activation This compound This compound (Endoperoxide) Radicals Carbon-centered Radicals This compound->Radicals Activation Fe2 Intra-parasitic Fe²⁺/Heme ROS Increased ROS Production Radicals->ROS Redox Disruption of Redox Homeostasis Radicals->Redox Lipid Lipid Peroxidation Radicals->Lipid Thiol Thiol Depletion Radicals->Thiol Apoptosis Apoptotic-like Cell Death ROS->Apoptosis Redox->Apoptosis Lipid->Apoptosis Thiol->Apoptosis

Caption: Proposed mechanism of action for this compound.

Artemisinin's Proposed Mechanism of Action:

Similar to this compound, artemisinin's endoperoxide bridge is activated by intra-parasitic heme-iron, which is abundant in malaria parasites due to hemoglobin digestion.[7] This activation generates reactive oxygen species (ROS) and carbon-centered free radicals.[8] These radicals then damage a multitude of parasite biomolecules through alkylation. Key targets include proteins involved in essential cellular processes. Artemisinin has also been shown to inhibit the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis. The culmination of these events leads to oxidative stress and parasite death.[9]

artemisinin_mechanism cluster_activation Activation Artemisinin Artemisinin (Endoperoxide) Radicals ROS & Carbon-centered Radicals Artemisinin->Radicals Activation PfATP6 Inhibition of PfATP6 Artemisinin->PfATP6 Inhibition Heme Intra-parasitic Heme-Iron (Fe²⁺) Alkylation Alkylation of Parasite Proteins Radicals->Alkylation OxidativeStress Oxidative Stress Radicals->OxidativeStress Death Parasite Death Alkylation->Death Ca2 Disruption of Ca²⁺ Homeostasis PfATP6->Ca2 Ca2->Death OxidativeStress->Death

Caption: Proposed mechanism of action for artemisinin.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo efficacy testing of anti-parasitic compounds, based on methodologies cited in the literature.

In Vitro Anti-plasmodial Assay (e.g., against P. falciparum)

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at a 5% hematocrit in RPMI-1640 medium supplemented with human serum, HEPES, NaHCO₃, and gentamycin. Cultures are incubated at 37°C in a low oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Drug Preparation: The test compound (this compound or artemisinin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, the serially diluted compounds are added to triplicate wells. A suspension of synchronized, parasitized red blood cells (typically at the ring stage with ~0.5-1% parasitemia) is then added to each well. Control wells containing parasitized cells without the drug and uninfected red blood cells are also included.

  • Incubation: The plate is incubated for 48-72 hours under the same conditions as the parasite culture to allow for parasite maturation.

  • Growth Inhibition Assessment: Parasite growth can be quantified using various methods:

    • Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the parasitemia is determined by counting the number of infected red blood cells per a given number of total red blood cells.

    • Fluorometric/Colorimetric Assays: Assays that measure parasite-specific products like parasite lactate dehydrogenase (pLDH) or use DNA-intercalating dyes (e.g., SYBR Green I) are common high-throughput methods.

  • IC50 Determination: The results are used to plot a dose-response curve, and the IC50 value is calculated as the drug concentration that inhibits parasite growth by 50% compared to the drug-free control.

In Vivo Antimalarial Assay (e.g., Murine Malaria Model)

The 4-day suppressive test (Peter's test) is a standard in vivo method to evaluate the efficacy of antimalarial compounds in a rodent model.

  • Animal Model: Swiss albino mice are typically used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with a standardized number of parasitized erythrocytes (e.g., 1x10⁷) from a donor mouse infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Drug Administration: The test compound is administered to groups of infected mice, usually starting a few hours after inoculation and continuing for four consecutive days. The compound can be administered orally or via injection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine or artesunate).

  • Monitoring Parasitemia: On the fifth day, thin blood smears are made from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.

  • Mean Survival Time: In some studies, the mice are monitored daily, and the mean survival time for each group is recorded.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Culture Parasite Culture (e.g., P. falciparum) DrugPrep_vitro Serial Dilution of This compound/Artemisinin Culture->DrugPrep_vitro Assay_vitro Incubation with Parasitized RBCs (96-well plate) DrugPrep_vitro->Assay_vitro GrowthAssess Assessment of Parasite Growth Assay_vitro->GrowthAssess IC50 IC50 Determination GrowthAssess->IC50 end End Inoculation Inoculation of Mice (e.g., P. berghei) DrugAdmin_vivo 4-Day Treatment with This compound/Artemisinin Inoculation->DrugAdmin_vivo Parasitemia Monitoring of Parasitemia DrugAdmin_vivo->Parasitemia EfficacyCalc Calculation of % Suppression Parasitemia->EfficacyCalc start Start

References

Ascaridole vs. Commercial Anthelmintics: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anthelmintic properties of ascaridole, a naturally occurring compound, with established commercial anthelmintics. This analysis is based on available experimental data to inform future research and development in helminth control.

This compound, a bicyclic monoterpenoid with a distinctive peroxide bridge, is the primary active component of the essential oil of Dysphania ambrosioides (formerly Chenopodium ambrosioides), commonly known as wormseed.[1][2] Historically, this oil was a significant remedy against intestinal parasites in both humans and livestock.[1][3] While its use has diminished due to toxicity concerns, the unique mechanism of this compound continues to be of scientific interest, particularly in the face of growing anthelmintic resistance.[1] This guide contrasts the performance of this compound with that of leading commercial anthelmintics, focusing on their efficacy, experimental protocols, and mechanisms of action.

Quantitative Comparison of Efficacy

Direct comparative studies of this compound alongside modern commercial anthelmintics are limited in contemporary literature. However, by compiling data from various studies, a comparative overview can be established. The following tables summarize the efficacy of this compound and major commercial anthelmintics—albendazole, mebendazole, and ivermectin—against common gastrointestinal nematodes. Efficacy is primarily measured by cure rate (CR) and egg reduction rate (ERR).

It is important to note that the data for this compound is largely historical, while the data for commercial anthelmintics is derived from more recent clinical trials. This inherent difference in study design and period should be considered when interpreting the results.

Table 1: Efficacy of this compound against Hookworms

Active CompoundDosageParasiteCure Rate (%)Egg Reduction Rate (%)Source
This compound1 cc of oilHookworm (Necator americanus)95Not Reported[3]

Table 2: Efficacy of Albendazole against Various Nematodes

Active CompoundDosageParasiteCure Rate (%)Egg Reduction Rate (%)Source
Albendazole400 mg single doseAscaris lumbricoides100.0100.0[4]
Albendazole400 mg single doseHookworm84.396.0[4]
Albendazole400 mg single doseTrichuris trichiura67.487.0[4]
Albendazole400 mg single doseHookworm36.086.7[3]

Table 3: Efficacy of Mebendazole against Various Nematodes

Active CompoundDosageParasiteCure Rate (%)Egg Reduction Rate (%)Source
Mebendazole500 mg single doseAscaris lumbricoides100.0100.0[4]
Mebendazole500 mg single doseHookworm30.270.4[4]
Mebendazole500 mg single doseTrichuris trichiura70.389.9[4]
Mebendazole600 mg total doseHookworm91.499.5[1]
Mebendazole500 mg single doseHookworm17.676.3[3]

Table 4: Efficacy of Ivermectin against Ascaris suum

Active CompoundDosageParasiteEfficacy (%)Source
Ivermectin300 µg/kgAscaris suum97.5[5]
Ivermectin300 µg/kgAscaris suum100 (complete recovery)[6]

Experimental Protocols

Understanding the methodologies employed in efficacy studies is crucial for accurate interpretation and replication. Below are detailed protocols representative of those used in the assessment of this compound and commercial anthelmintics.

Protocol 1: Evaluation of this compound in Humans (Historical Account)
  • Objective: To determine the optimal dosage and administration method of this compound for the expulsion of hookworms.

  • Study Population: Adult human subjects infected with hookworms.

  • Methodology:

    • A single dose of 1 cc of oil of chenopodium (standardized for this compound content) was administered to subjects on an empty stomach.[3]

    • Thirty minutes following administration, a saline purge of magnesium sulfate was given.[3]

    • Expelled worms were collected, identified, and counted to determine the efficacy.

  • Efficacy Measurement: The percentage of expelled hookworms was calculated.[3]

Protocol 2: In Vivo Efficacy of Albendazole and Mebendazole in School Children
  • Objective: To compare the efficacy of single-dose albendazole and mebendazole against soil-transmitted helminths.

  • Study Population: School-aged children with single or mixed infections of Ascaris lumbricoides, hookworm, and Trichuris trichiura.

  • Methodology:

    • Pre-treatment Screening: Stool samples were collected from participants and examined using the Kato-Katz technique to determine the presence and intensity of helminth infections.[4]

    • Randomization and Treatment: Infected children were randomly assigned to receive either a single 400 mg dose of albendazole or a single 500 mg dose of mebendazole.[4]

    • Post-treatment Follow-up: Stool samples were collected again 14 days post-treatment and examined using the Kato-Katz technique to determine the presence and intensity of any remaining infections.[4]

  • Efficacy Measurement:

    • Cure Rate (CR): The percentage of children who were egg-negative for a specific helminth species at follow-up.

    • Egg Reduction Rate (ERR): The percentage reduction in the mean fecal egg count from baseline to follow-up.

Experimental Workflow for Anthelmintic Efficacy Trial

experimental_workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase cluster_analysis Data Analysis screening Stool Sample Collection (Baseline) kato_katz1 Fecal Egg Count (Kato-Katz) screening->kato_katz1 Analysis randomization Randomization of Infected Individuals kato_katz1->randomization treatment_group_A Group A: Commercial Anthelmintic randomization->treatment_group_A treatment_group_B Group B: Placebo/Alternative randomization->treatment_group_B follow_up_collection Stool Sample Collection (Post-treatment) treatment_group_A->follow_up_collection treatment_group_B->follow_up_collection kato_katz2 Fecal Egg Count (Kato-Katz) follow_up_collection->kato_katz2 Analysis efficacy_metrics Calculation of Cure Rate (CR) & Egg Reduction Rate (ERR) kato_katz2->efficacy_metrics

Caption: A generalized workflow for conducting an in vivo anthelmintic efficacy trial.

Signaling Pathways and Mechanisms of Action

The modes of action of this compound and commercial anthelmintics differ significantly at the molecular level.

This compound: The anthelmintic activity of this compound is attributed to its unstable endoperoxide bridge. It is hypothesized that this peroxide group is crucial for its biological activity.[7] The proposed mechanism involves the generation of reactive oxygen species (ROS) or carbon-centered radicals, which can cause oxidative damage to the parasite's cellular components, leading to its death. This is supported by the observation that this compound's activity is dependent on the presence of its peroxide group.

Proposed Mechanism of this compound Action

ascaridole_mechanism This compound This compound (Endoperoxide Bridge) activation Intra-parasitic Activation This compound->activation ros Reactive Oxygen Species (ROS) & Carbon-centered Radicals activation->ros damage Oxidative Damage to Cellular Components (Proteins, Lipids, DNA) ros->damage death Parasite Death damage->death

Caption: this compound's proposed mechanism involves the generation of damaging free radicals.

Commercial Anthelmintics: Commercial anthelmintics typically target specific proteins in the parasite's nervous or metabolic systems.

  • Benzimidazoles (Albendazole, Mebendazole): These drugs bind to the β-tubulin subunit of microtubules, inhibiting their polymerization. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's demise.

  • Ivermectin: This macrocyclic lactone acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and death of the parasite.

Signaling Pathways of Commercial Anthelmintics

commercial_anthelmintics_pathways cluster_benzimidazoles Benzimidazoles (Albendazole, Mebendazole) cluster_ivermectin Ivermectin benzimidazoles Benzimidazole beta_tubulin Binds to β-tubulin benzimidazoles->beta_tubulin microtubule_disruption Inhibition of Microtubule Polymerization beta_tubulin->microtubule_disruption cellular_dysfunction Disruption of Glucose Uptake & Intracellular Transport microtubule_disruption->cellular_dysfunction parasite_death1 Parasite Death cellular_dysfunction->parasite_death1 ivermectin Ivermectin glucl Binds to Glutamate-gated Chloride Channels (GluCls) ivermectin->glucl cl_influx Increased Chloride Ion Influx glucl->cl_influx hyperpolarization Hyperpolarization of Nerve and Muscle Cells cl_influx->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis parasite_death2 Parasite Death paralysis->parasite_death2

Caption: Mechanisms of action for benzimidazoles and ivermectin targeting distinct parasite pathways.

Conclusion and Future Directions

This compound demonstrates significant anthelmintic properties, historically proving effective against hookworm infections. Its proposed mechanism of action, centered on the generation of oxidative stress, presents a stark contrast to the targeted protein inhibition of modern commercial anthelmintics like albendazole, mebendazole, and ivermectin.

The primary challenge in directly comparing this compound with current drugs is the scarcity of modern, controlled clinical trials for the natural compound. The toxicity profile of this compound has also limited its contemporary therapeutic application.

For drug development professionals, the unique endoperoxide structure of this compound may serve as a scaffold for the synthesis of novel anthelmintic agents with potentially new mechanisms of action. Further research is warranted to conduct direct, in vitro and in vivo comparative studies between this compound derivatives and commercial anthelmintics. Such studies should employ standardized protocols to generate robust, comparable data on efficacy and safety, which could pave the way for new strategies to combat helminth infections and address the growing concern of anthelmintic resistance.

References

Ascaridole's Antineoplastic Potential: A Comparative Analysis in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antineoplastic activity of ascaridole, a natural compound, with a focus on its validation in murine models. While in vivo quantitative data for this compound is limited in publicly available literature, this document synthesizes existing research on its cytotoxic effects and known mechanisms of action, offering a framework for further investigation and comparison with established chemotherapeutic agents like doxorubicin.

Performance Comparison: this compound vs. Doxorubicin

Due to the absence of direct comparative studies of this compound and doxorubicin in the same murine model, a side-by-side quantitative comparison of in vivo efficacy is not currently possible. However, we can compare their general properties and in vitro cytotoxicity.

Table 1: General Characteristics of this compound and Doxorubicin

FeatureThis compoundDoxorubicin
Compound Type Monoterpene peroxideAnthracycline antibiotic
Source Essential oil of plants like Dysphania ambrosioidesStreptomyces peucetius var. caesius
Primary Mechanism Putative; may involve oxidative stress and interaction with multiple targets.DNA intercalation and inhibition of topoisomerase II.
Murine Model Validation Antitumor activity reported in Sarcoma 180 model.[1][2][3][4]Widely validated in numerous murine models including Sarcoma 180.
Known Side Effects Limited clinical data; potential for toxicity at high doses.Cardiotoxicity, myelosuppression, nausea.

Table 2: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeReported Activity
CCRF-CEM Human T-cell acute lymphoblastic leukemiaCytotoxic.[2][4]
HL-60 Human promyelocytic leukemiaCytotoxic.[2][4]
MDA-MB-231 Human breast adenocarcinomaCytotoxic.[2][4]

Experimental Protocols

While specific protocols for this compound in the Sarcoma 180 model are not detailed in the available literature, a general methodology for screening anticancer agents using this model is provided below.

Sarcoma 180 Murine Model Protocol (General)
  • Cell Culture: Sarcoma 180 (S-180) cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male or female Swiss albino or BALB/c mice, typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of S-180 cells (e.g., 1 x 10^6 cells in 0.1 mL) is injected subcutaneously into the right flank of each mouse.

  • Treatment:

    • Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.

    • This compound, dissolved in a suitable vehicle (e.g., corn oil), is administered intraperitoneally or orally at various doses for a specified period.

    • A control group receives the vehicle only. A positive control group may be treated with a standard chemotherapeutic agent like doxorubicin.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): Calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100%.

    • Survival Analysis: Mice are monitored daily, and the date of death is recorded. Survival curves are generated using the Kaplan-Meier method.

  • Toxicity Assessment: Body weight is monitored regularly. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be examined for histopathological changes.

Visualizing a Putative Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, literature suggests potential interactions with topoisomerase, the Epidermal Growth Factor Receptor (EGFR), and tubulin.[1][2][4] The following diagrams illustrate a hypothetical experimental workflow and a putative signaling pathway for this compound's antineoplastic activity.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis S-180 Cells S-180 Cells Tumor Implantation Tumor Implantation S-180 Cells->Tumor Implantation Murine Model Murine Model Murine Model->Tumor Implantation This compound This compound Tumor Implantation->this compound Vehicle Control Vehicle Control Tumor Implantation->Vehicle Control Doxorubicin (Positive Control) Doxorubicin (Positive Control) Tumor Implantation->Doxorubicin (Positive Control) Tumor Volume Tumor Volume This compound->Tumor Volume Survival Rate Survival Rate This compound->Survival Rate Toxicity Toxicity This compound->Toxicity Vehicle Control->Tumor Volume Vehicle Control->Survival Rate Vehicle Control->Toxicity Doxorubicin (Positive Control)->Tumor Volume Doxorubicin (Positive Control)->Survival Rate Doxorubicin (Positive Control)->Toxicity

Experimental workflow for in vivo validation.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling This compound This compound This compound->EGFR Inhibition? Tubulin Tubulin This compound->Tubulin Disruption? Topoisomerase I/II Topoisomerase I/II This compound->Topoisomerase I/II Inhibition? Microtubule Assembly Microtubule Assembly Tubulin->Microtubule Assembly Cell Division Cell Division Microtubule Assembly->Cell Division Proliferation/Survival Proliferation/Survival Downstream Signaling->Proliferation/Survival DNA Replication/Transcription DNA Replication/Transcription Topoisomerase I/II->DNA Replication/Transcription DNA Replication/Transcription->Proliferation/Survival

Putative signaling pathway of this compound.

References

Navigating Parasite Resistance: A Comparative Analysis of Ascaridole and Other Endoperoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against parasitic diseases, the emergence of drug resistance poses a significant threat to global health. This guide provides a comprehensive comparison of the cross-resistance profiles of ascaridole, a naturally occurring endoperoxide, and other synthetic and semi-synthetic endoperoxide antimalarials. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on drug susceptibility, outlines detailed laboratory protocols, and visualizes key resistance pathways to inform the development of next-generation antiparasitic agents.

Quantitative Comparison of Endoperoxide Efficacy

The following tables summarize the in vitro activity of this compound and a panel of other endoperoxide compounds against various parasite species and strains, including those with defined resistance markers. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: In Vitro Activity of Endoperoxides against Plasmodium falciparum

CompoundParasite StrainResistance Phenotype/GenotypeIC50 (nM)Reference
This compound3D7Drug-sensitive147.3 ± 7.3[1]
This compoundDd2Multidrug-resistant104.9 ± 11.2[1]
Artemisinin3D7Drug-sensitive11.7 ± 8.7[2]
ArtemisininDd2Multidrug-resistant--
ArtemisininFCM 29Chloroquine-resistant7.67[3]
ArtemisininChloroquine-susceptible isolates (n=15)-11.4[3]
ArtemetherFCM 29Chloroquine-resistant3.71[3]
ArtemetherChloroquine-susceptible isolates (n=15)-5.14[3]
ArtesunateNF54Chloroquine-sensitive2.6 - 266.8[4]
ArtesunateDd2Chloroquine-resistant35.3 - 429.9[4]
Dihydroartemisinin (DHA)Dd2Drug-sensitive3.2 - 7.6[5]
Dihydroartemisinin (DHA)DHA1 (DHA-resistant clone)DHA-resistant243[5]
Dihydroartemisinin (DHA)DHA2 (DHA-resistant clone)DHA-resistant196[5]

Table 2: In Vitro Activity of this compound against Leishmania donovani

CompoundParasite StageIC50 (µM)Reference
This compoundPromastigote2.47 ± 0.18[6][7]
This compoundAmastigote2.00 ± 0.34[6][7]

Experimental Protocols

Accurate assessment of drug resistance is fundamental to understanding cross-resistance patterns. Below are detailed methodologies for key in vitro assays.

Ring-stage Survival Assay (RSA)

The RSA is a specialized assay to determine the susceptibility of early ring-stage P. falciparum to artemisinin and its derivatives, mimicking the drug exposure in patients.

1. Parasite Synchronization:

  • Culture P. falciparum in human erythrocytes.

  • Tightly synchronize the parasites to a 0-3 hour post-invasion ring stage using methods such as 5% D-sorbitol treatment.[8]

2. Drug Exposure:

  • Expose the synchronized ring-stage parasites to a high concentration of the test endoperoxide (e.g., 700 nM dihydroartemisinin) for 6 hours.[8][9] A vehicle control (e.g., 0.1% DMSO) is run in parallel.[9]

3. Drug Removal and Culture:

  • After the 6-hour pulse, wash the parasites twice with drug-free culture medium to remove the compound.[9]

  • Resuspend the parasites in fresh medium and incubate for a further 66 hours to allow for maturation into the next cycle of ring-stage parasites.[9]

4. Quantification of Survival:

  • At 72 hours post-drug exposure, prepare thin blood smears and stain with Giemsa.

  • Determine the percentage of viable parasites that have developed into second-generation rings or trophozoites by microscopic examination. A survival rate of ≥1% is often indicative of resistance.[9]

  • Alternatively, flow cytometry can be used for more accurate quantification of viable parasites using dyes like SYBR Green I and MitoTracker Deep Red.[10]

SYBR Green I-Based Fluorescence Assay

This is a high-throughput method for assessing parasite growth inhibition.

1. Assay Plate Preparation:

  • Prepare a 96-well microtiter plate with serial dilutions of the test compounds.

2. Parasite Culture:

  • Add synchronized ring-stage P. falciparum culture (e.g., 1% parasitemia and 2% hematocrit) to each well.

  • Include parasite-free red blood cells as a negative control and parasites with no drug as a positive control.

  • Incubate the plate for 72 hours under standard culture conditions.

3. Lysis and Staining:

  • Prepare a lysis buffer containing SYBR Green I dye. The buffer typically includes saponin and Triton X-100 to lyse the erythrocytes.[11]

  • Add the lysis buffer to each well and incubate in the dark at room temperature for at least one hour to allow the dye to intercalate with the parasite DNA.[12]

4. Fluorescence Measurement:

  • Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).[11]

5. Data Analysis:

  • The fluorescence intensity is proportional to the amount of parasite DNA, and therefore, parasite growth.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Endoperoxide Resistance

Mutations in the P. falciparum Kelch13 (PfK13) protein are a primary marker of artemisinin resistance.[13][14] These mutations are linked to a complex cellular response that reduces the parasite's susceptibility to the drug. The following diagrams illustrate key signaling pathways implicated in this resistance.

kelch13_pi3k_pathway cluster_artemisinin Artemisinin Action cluster_resistance Resistance Mechanism Artemisinin Artemisinin Activated_Artemisinin Activated Artemisinin (Carbon-centered radicals) Artemisinin->Activated_Artemisinin Heme-dependent activation PfPI3K_inhibition Inhibition of PfPI3K Activated_Artemisinin->PfPI3K_inhibition Resistance Artemisinin Resistance PfKelch13_mut Mutated PfKelch13 (e.g., C580Y) Reduced_Binding Reduced binding to PfPI3K PfKelch13_mut->Reduced_Binding Reduced_Ubiquitination Reduced polyubiquitination of PfPI3K Reduced_Binding->Reduced_Ubiquitination Increased_PfPI3K Increased PfPI3K levels Reduced_Ubiquitination->Increased_PfPI3K Increased_PI3P Elevated PI3P levels Increased_PfPI3K->Increased_PI3P Increased_PI3P->Resistance

Caption: PfKelch13 mutation leads to artemisinin resistance via the PfPI3K pathway.

unfolded_protein_response_pathway Artemisinin Artemisinin-induced Proteotoxic Stress UPR Unfolded Protein Response (UPR) Activation Artemisinin->UPR Chaperones Increased Chaperone Production UPR->Chaperones Protein_Degradation Enhanced Protein Degradation UPR->Protein_Degradation Cellular_Homeostasis Restoration of Cellular Homeostasis Chaperones->Cellular_Homeostasis Protein_Degradation->Cellular_Homeostasis Resistance Increased Parasite Survival (Resistance) Cellular_Homeostasis->Resistance

References

A Comparative Efficacy Analysis: Synthetic vs. Naturally Extracted Ascaridole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of synthetic ascaridole versus this compound extracted from natural sources, primarily the plant Dysphania ambrosioides (formerly Chenopodium ambrosioides). This document synthesizes available experimental data on their biological activities, details the methodologies used, and presents the mechanistic pathways involved. The evidence suggests that the biological efficacy of this compound is dependent on the purity of the compound rather than its origin, with both synthetic and natural forms exhibiting comparable activity when purified.

Data Summary: Biological Activity

The primary therapeutic application of this compound has historically been as an anthelmintic agent.[1] However, its bioactivity extends to antiprotozoal and cytotoxic effects. The following tables summarize the quantitative data available for this compound from both synthetic and natural origins.

Table 1: Comparative Anthelmintic Efficacy and Mammalian Cell Toxicity

A pivotal study directly compared the nematocidal activity of synthetic this compound against this compound present in natural infusions, providing a clear benchmark for efficacy and safety.

Target Organism/CellThis compound SourceAssayKey FindingsReference
Caenorhabditis elegans (Nematode)Synthetic (95% pure)Nematocidal AssayEffective at killing the nematode.[2]
Caenorhabditis elegans (Nematode)Natural (from C. ambrosioides infusion)Nematocidal AssayThis compound extracted from infusions was equally effective at killing the nematode.[2]
Rat Gastrointestinal Smooth MuscleSyntheticCarbachol-induced Contraction AssayCaused a reduction of smooth muscle contractions at nematocidal concentrations.[2]
Rat Gastrointestinal Smooth MuscleNatural (from C. ambrosioides infusion)Carbachol-induced Contraction AssayCaused a reduction of smooth muscle contractions at nematocidal concentrations.[2]

Note: The same study noted that this compound-free infusions of C. ambrosioides also contained hydrophilic nematocidal compounds that were not toxic to mammalian smooth muscle, suggesting the traditional use of infusions may be safer than using the purified essential oil.[2]

Table 2: Antiprotozoal and Cytotoxic Efficacy of Purified this compound

The following data were obtained from studies using purified this compound. While the specific origin (synthetic vs. natural) is noted where available, the high purity of the compounds makes the data comparable. The efficacy is attributed to the this compound molecule itself.

Target Organism/Cell LineThis compound SourceAssayEfficacy Metric (IC₅₀ / Inhibitory Conc.)Reference
Plasmodium falciparumNatural (from C. ambrosioides)In vitro Growth Inhibition0.05 µM (arrested growth after 3 days)[3]
Peritoneal Macrophages (BALB/c mice)SyntheticMTT Assay (Cytotoxicity)IC₅₀ = 32 ± 8 µM[4]
CCRF-CEM (Human T-cell Leukemia)Natural (Purified)In vitro CytotoxicityData reported as effective[5][6]
HL-60 (Human Promyelocytic Leukemia)Natural (Purified)In vitro CytotoxicityData reported as effective[5][6]
MDA-MB-231 (Human Breast Cancer)Natural (Purified)In vitro CytotoxicityData reported as effective[5][6]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data cited in this guide.

Synthesis of this compound

Synthetic this compound is typically produced via the photosensitized oxidation of α-terpinene, a method that mimics its natural biosynthesis.[7]

  • Starting Material: α-Terpinene.

  • Reaction: α-Terpinene reacts with singlet oxygen in a [4+2] cycloaddition (Diels-Alder) reaction.

  • Singlet Oxygen Generation: Singlet oxygen is generated photochemically. A photosensitizer, such as chlorophyll or Rose Bengal, is added to the α-terpinene solution.[4] The mixture is then irradiated with light (e.g., from a sodium lamp) while oxygen is bubbled through it.

  • Purification: The resulting synthetic this compound is purified from the reaction mixture using techniques such as column chromatography. Purity is confirmed by methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4]

Extraction of Natural this compound

Natural this compound is the primary constituent of the essential oil of Dysphania ambrosioides.

  • Method: Hydrodistillation.

  • Procedure: The aerial parts (leaves, flowers, stems) of the plant are placed in a still and subjected to boiling water or steam. The steam carries the volatile essential oils, including this compound, into a condenser.

  • Separation: After cooling, the oil and water separate, and the essential oil, rich in this compound (often 40-70%), is collected.[8]

  • Purification: For experimental use, pure this compound is isolated from the essential oil using chromatographic techniques.

Nematocidal Activity Assay (C. elegans)

This assay assesses the efficacy of compounds against worms.

  • Organism: Caenorhabditis elegans, a non-parasitic free-living nematode, is used as a model organism.[2][9]

  • Protocol:

    • Adult C. elegans are cultured and synchronized.

    • The worms are washed and suspended in a suitable buffer.

    • Test compounds (e.g., synthetic this compound, natural extracts) are added to the worm suspension at various concentrations.

    • The cultures are incubated for a defined period (e.g., 24 hours).

    • Efficacy is determined by observing and counting the number of dead or immobile worms under a microscope. A worm is typically considered dead if it does not respond to a physical stimulus.[2]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Principle: The mitochondrial enzyme succinate dehydrogenase in living cells cleaves the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. Dead cells lose this ability.

  • Protocol:

    • Mammalian cells (e.g., peritoneal macrophages) are seeded in 96-well plates and incubated.[4]

    • The cells are treated with various concentrations of the test compound (this compound) for a specified duration.

    • MTT reagent is added to each well, and the plate is incubated for several hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[4]

Visualizations: Workflow and Mechanism of Action

Experimental Comparison Workflow

The logical flow for comparing synthetic and natural this compound involves parallel processing from source to final data analysis.

G cluster_source Source & Preparation cluster_process Processing cluster_analysis Analysis & Assays cluster_result Outcome a Natural Source (D. ambrosioides) c Hydrodistillation & Purification a->c b Synthetic Source (α-Terpinene) d Photosensitized Oxidation b->d e Purified Natural This compound c->e f Purified Synthetic This compound d->f g In Vitro / In Vivo Bioassays (Anthelmintic, Cytotoxic, etc.) e->g f->g h Comparative Data Analysis (Efficacy & Toxicity) g->h

Caption: Workflow for comparing natural and synthetic this compound.
Proposed Mechanism of Action

The biological activity of this compound is intrinsically linked to its unusual endoperoxide bridge. Its mechanism involves intracellular activation by iron to produce cytotoxic free radicals.

G cluster_cell Target Cell (e.g., Parasite, Cancer Cell) asc This compound (Endoperoxide) fe2 Intracellular Fe(II) (from heme or labile iron pool) asc->fe2 Activation by reductive cleavage rad Carbon-Centered Radicals fe2->rad ros Reactive Oxygen Species (ROS) rad->ros Initiates damage Macromolecular Damage (Lipids, Proteins, DNA) rad->damage ros->damage death Cell Death (Apoptosis/Necrosis) damage->death

Caption: Iron-mediated activation and cytotoxic mechanism of this compound.

Conclusion

The available scientific evidence indicates that the efficacy of this compound is a function of the molecule itself, contingent on its purity, not its origin. Both synthetically produced and naturally derived this compound demonstrate equivalent nematocidal activity and similar effects on mammalian cells in vitro.[2] The primary advantage of synthesis is the ability to produce a highly pure, standardized compound, free from the other potentially toxic or synergistic components found in natural essential oils.[4] Conversely, natural sources may contain other bioactive compounds that could offer synergistic effects or, as seen in C. ambrosioides infusions, present a safer overall profile for traditional applications.[2] For drug development and research purposes, synthetic this compound provides a reliable and consistent source for quantitative studies.

References

Safety Operating Guide

Proper Disposal of Ascaridole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of ascaridole, a volatile and unstable organic peroxide.

This compound, a bicyclic monoterpenoid with a bridging peroxide functional group, requires careful management due to its potential for explosive decomposition when heated or in contact with acids.[1][2] Adherence to established protocols is critical to ensure the safety of laboratory personnel and the environment. This guide outlines two primary methods for the disposal of this compound: chemical neutralization and incineration, along with crucial safety precautions and spill management procedures.

Essential Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

All procedures involving this compound should be conducted in a well-ventilated fume hood.[3]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValueReference
Chemical Formula C₁₀H₁₆O₂[1]
Molar Mass 168.23 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point Decomposes above 130°C[1][2]
Melting Point 3.3 °C[1]
Density 1.011 g/cm³ at 20°C[1]
Solubility Soluble in most organic solvents[2]
Neutralization Reagent (Ferrous Sulfate Solution) 60 g FeSO₄·7H₂O in 110 mL water with 6 mL conc. H₂SO₄General protocol for organic peroxides

Disposal Procedures

There are two primary methods for the safe disposal of this compound: chemical neutralization and incineration. The choice of method may depend on the quantity of this compound and the available facilities.

Method 1: Chemical Neutralization with Ferrous Sulfate

This method involves the reduction of the peroxide group in this compound to a more stable glycol form.[1]

Experimental Protocol:

  • Preparation of Ferrous Sulfate Solution: In a fume hood, prepare an acidic ferrous sulfate solution by carefully dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of water and slowly adding 6 mL of concentrated sulfuric acid.

  • Dilution of this compound: Dilute the this compound waste with a compatible solvent (e.g., isopropanol) to a concentration of less than 5%.

  • Neutralization: Slowly and with constant stirring, add the ferrous sulfate solution to the diluted this compound solution. An exothermic reaction may occur; control the rate of addition to prevent excessive heat generation.

  • Verification of Neutralization: After the addition is complete, continue stirring for at least 30 minutes. Test the solution for the presence of peroxides using peroxide test strips. If the test is positive, add more ferrous sulfate solution and continue stirring until the test is negative.

  • Final Disposal: Once the absence of peroxides is confirmed, the resulting solution can be disposed of as hazardous waste according to institutional and local regulations.

Method 2: Incineration

Incineration is a suitable method for the complete destruction of this compound, particularly for larger quantities.

Operational Plan:

  • Packaging: Ensure the this compound waste is securely packaged in a compatible container, clearly labeled as "Hazardous Waste: Organic Peroxide."

  • Licensed Disposal Facility: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company with the capability to incinerate organic peroxides.

  • Regulatory Compliance: All transportation and disposal activities must comply with local, state, and federal regulations.

Spill Management

In the event of an this compound spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Neutralize: The absorbent material containing the this compound should be collected and treated using the chemical neutralization procedure described above.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

AscaridoleDisposal cluster_assessment Initial Assessment cluster_small_quantity Small Quantity Disposal cluster_large_quantity Large Quantity Disposal cluster_spill Spill Management start This compound Waste check_quantity Assess Quantity start->check_quantity neutralize Chemical Neutralization (Ferrous Sulfate) check_quantity->neutralize < 100g incinerate Incineration check_quantity->incinerate >= 100g verify Verify Peroxide Absence neutralize->verify verify->neutralize Positive dispose_neutralized Dispose as Hazardous Waste verify->dispose_neutralized Negative licensed_facility Licensed Disposal Facility incinerate->licensed_facility spill Spill Occurs absorb Absorb Spill spill->absorb collect Collect Absorbent absorb->collect collect->neutralize

Caption: this compound disposal workflow diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks and fostering a secure research environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.